(Rac)-SAR131675
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-ynyl)-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMPOBVAYMTUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-SAR131675: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound. The document details the quantitative biological data, experimental methodologies, and the underlying signaling pathways. Notably, the development of SAR131675 was discontinued during preclinical stages due to adverse metabolic effects.
Discovery
This compound was identified through a high-throughput screening (HTS) campaign followed by a chemical optimization process aimed at discovering potent and selective inhibitors of the VEGFR-3 tyrosine kinase. The primary goal was to develop an agent that could modulate lymphangiogenesis, a process implicated in tumor metastasis and other pathological conditions.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure is known. The synthesis would likely involve a multi-step process culminating in the formation of the racemic mixture. The key structural features include a naphthyridine core, an ethyl group at the 1-position, a methylcarboxamide at the 3-position, and a substituted butynol side chain at the 7-position. The synthesis of analogues often involves building the core heterocyclic system followed by the introduction of various substituents to explore structure-activity relationships (SAR).
Biological Activity and Selectivity
This compound is a potent inhibitor of VEGFR-3 kinase activity. The following tables summarize its in vitro potency and selectivity.
| Target | Assay Type | IC50 (nM) | Reference |
| Human Recombinant VEGFR-3 | Kinase Assay | 23 | [1][2] |
| VEGFR-3 (in HEK cells) | Autophosphorylation Assay | 45 | [1][3] |
| Human Recombinant VEGFR-2 | Kinase Assay | 230 - 235 | [2] |
| Human Recombinant VEGFR-1 | Kinase Assay | >3000 | [2] |
| Cell-Based Assays | Ligand | IC50 (nM) | Reference |
| Human Lymphatic Cell Survival | VEGFC | 14 | [2] |
| Human Lymphatic Cell Survival | VEGFD | 17 | [2] |
| Human Lymphatic Cell Survival | VEGFA | 664 | [2] |
Signaling Pathway
VEGFR-3 is a receptor tyrosine kinase that plays a crucial role in the development and maintenance of the lymphatic system. Its activation by ligands such as VEGFC and VEGFD initiates a downstream signaling cascade.
References
An In-depth Technical Guide on the Structure-Activity Relationship of (Rac)-SAR131675
For Researchers, Scientists, and Drug Development Professionals
(Rac)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key mediator of lymphangiogenesis. This document provides a comprehensive overview of its biological activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization. While a classical structure-activity relationship (SAR) study involving a series of analogues is not publicly available, this guide analyzes the key structural features of SAR131675 and presents its well-documented pharmacological profile.
Core Compound: this compound
This compound is a racemic mixture of a small molecule inhibitor targeting the tyrosine kinase domain of VEGFR-3.[1][2] Its development was aimed at disrupting the formation of new lymphatic vessels, a process implicated in tumor metastasis and other pathologies. While promising, its development was terminated during preclinical stages due to adverse metabolic effects.[3]
Chemical Structure:
-
IUPAC Name: 2-amino-1-ethyl-1,4-dihydro-7-[(3R)-3-hydroxy-4-methoxy-3-methyl-1-butyn-1-yl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
-
Molecular Formula: C₁₈H₂₂N₄O₄
-
Molecular Weight: 358.4 g/mol
Quantitative Biological Activity
The biological activity of this compound has been characterized through various in vitro and cellular assays. The data consistently demonstrates its high potency for VEGFR-3 and selectivity over other related kinases.
Table 1: In Vitro Enzymatic Activity of this compound
| Target Kinase | Assay Type | IC₅₀ (nM) | Notes |
| VEGFR-3 | Tyrosine Kinase Activity | 20 - 23 | Potent inhibition of the primary target. |
| VEGFR-2 | Tyrosine Kinase Activity | 235 | Approximately 10-fold less potent than against VEGFR-3. |
| VEGFR-1 | Tyrosine Kinase Activity | >3000 | Highly selective against VEGFR-1. |
Data sourced from multiple studies.[1][4]
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Ligand | IC₅₀ (nM) |
| VEGFR-3 Autophosphorylation | HEK cells | - | 45 |
| VEGFR-2 Autophosphorylation | HEK cells | - | ~280 |
| VEGFR-1 Autophosphorylation | HEK cells | - | ~1000 |
| Lymphatic Cell Survival | Primary Human Lymphatic Cells | VEGF-C | ~20 |
| Lymphatic Cell Survival | Primary Human Lymphatic Cells | VEGF-D | ~20 |
| Erk Phosphorylation | Human Lymphatic Cells | VEGF-C | ~30 |
Data sourced from multiple studies.[1][3][4]
Structure-Activity Relationship (SAR) Analysis
Detailed SAR studies for a series of this compound analogues have not been published. However, an analysis of the lead compound's structure suggests key pharmacophoric features essential for its activity.
-
1,8-Naphthyridine Core: This heterocyclic scaffold serves as a rigid backbone, likely positioning key substituents for interaction with the ATP-binding pocket of the VEGFR-3 kinase domain.
-
Amide and Amino Groups: The carboxamide at the 3-position and the amino group at the 2-position are critical for forming hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.
-
Butynyl Side Chain: The chiral side chain at the 7-position, containing a hydroxyl and a methoxy group, likely extends into a more solvent-exposed region of the binding site, potentially contributing to both potency and selectivity. The specific stereochemistry at the hydroxyl-bearing carbon is expected to be crucial for optimal interaction.
-
N-ethyl and N-methyl Groups: These small alkyl groups fine-tune the solubility and steric properties of the molecule within the binding pocket.
Further exploration through the synthesis and testing of analogues would be required to elucidate the specific contributions of each functional group to the overall activity and selectivity profile.
VEGFR-3 Signaling and Mechanism of Inhibition
VEGFR-3 is a receptor tyrosine kinase that, upon binding its ligands VEGF-C or VEGF-D, dimerizes and autophosphorylates its intracellular kinase domains. This phosphorylation initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/ERK pathways, which promote lymphatic endothelial cell proliferation, survival, and migration.[5][6][7] this compound acts as an ATP-competitive inhibitor, preventing this autophosphorylation and thereby blocking downstream signaling.
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative, detailed protocols for key assays used to characterize VEGFR-3 inhibitors like this compound.
In Vitro VEGFR-3 Kinase Assay (Luminescent)
This protocol is based on commercially available kits (e.g., BPS Bioscience, Cat. No. 79758) and measures the amount of ATP remaining after a kinase reaction.[8][9]
Materials:
-
Recombinant human VEGFR-3 enzyme
-
5x Kinase assay buffer
-
ATP solution (e.g., 500 µM)
-
PTK substrate (e.g., Poly (Glu:Tyr 4:1))
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Microplate luminometer
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x stock to 1x with deionized water.
-
Prepare Master Mix: For each well, prepare a master mix containing 1x Kinase assay buffer, ATP, and PTK substrate.
-
Compound Addition: Add 2.5 µL of the inhibitor solution (at various concentrations) or vehicle (DMSO) to the appropriate wells of the 96-well plate.
-
Enzyme Addition: Dilute the VEGFR-3 enzyme to the desired concentration in 1x Kinase assay buffer and add 5 µL to each well (except for the "blank" control).
-
Initiate Reaction: Add 12.5 µL of the master mix to all wells to start the kinase reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
ATP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for another 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Analysis: The "blank" value is subtracted from all readings. The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined using a suitable curve-fitting software.
Cellular VEGFR-3 Autophosphorylation Assay (Western Blot)
This protocol determines the effect of the inhibitor on ligand-induced VEGFR-3 phosphorylation in a cellular context.[10]
Materials:
-
Human Dermal Lymphatic Endothelial Cells (HDLECs) or HEK293 cells overexpressing VEGFR-3.
-
Cell culture medium (e.g., EGM-2MV)
-
Serum-free medium
-
Recombinant human VEGF-C
-
This compound stock solution in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-VEGFR-3 (e.g., Tyr1230/1231), anti-total-VEGFR-3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary anti-phospho-VEGFR-3 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL detection reagent.
-
-
Analysis:
-
Quantify band intensity using densitometry software.
-
Strip the membrane and re-probe with an anti-total VEGFR-3 antibody to normalize for protein loading.
-
Experimental Workflow
The characterization of a novel VEGFR-3 inhibitor typically follows a logical progression from biochemical assays to cellular and functional assays.
Caption: A typical experimental workflow for characterizing a VEGFR-3 inhibitor.
References
- 1. This compound | VEGFR | TargetMol [targetmol.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
(Rac)-SAR131675 Target Engagement in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SAR131675, more commonly referred to as SAR131675, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). VEGFR-3 is a tyrosine kinase receptor that plays a pivotal role in lymphangiogenesis—the formation of new lymphatic vessels. In the context of oncology, the VEGFR-3 signaling pathway is frequently implicated in tumor metastasis, particularly the spread of cancer cells to regional lymph nodes. Upregulation of VEGFR-3 and its ligands, VEGF-C and VEGF-D, is associated with the development of a tumor-associated lymphatic network that facilitates metastatic dissemination. SAR131675 has been developed to specifically target this pathway, thereby offering a promising strategy to inhibit tumor growth and metastasis. This technical guide provides a comprehensive overview of the target engagement of SAR131675 in cancer cells, detailing its mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to ascertain its efficacy.
Core Mechanism of Action
SAR131675 exerts its anti-cancer effects by directly binding to the ATP-binding pocket of the VEGFR-3 tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding (VEGF-C or VEGF-D), a critical step in the activation of downstream signaling cascades. The blockade of VEGFR-3 phosphorylation subsequently inhibits key cellular processes that are crucial for lymphangiogenesis and cancer progression, including endothelial cell proliferation, migration, and survival. The primary signaling pathways attenuated by SAR131675 are the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K)/AKT pathways.[1]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of SAR131675 against its primary target, VEGFR-3, and its effects on cancer-relevant cellular processes.
Table 1: In Vitro Biochemical Activity of SAR131675
| Assay Type | Target | IC50 (nmol/L) | Reference |
| Tyrosine Kinase Assay | Recombinant Human VEGFR-3 | 20 - 23 | [2][3] |
| Cellular Autophosphorylation Assay | VEGFR-3 (in HEK cells) | 30 - 50 | [3][4] |
| Cellular Autophosphorylation Assay | VEGFR-2 (in PAE cells) | 239 | [4] |
Table 2: Cellular Activity of SAR131675
| Cell Type | Assay | Stimulant | IC50 (nmol/L) | Reference |
| Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | Cell Survival | VEGF-C | ~20 | [3] |
| Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | Cell Survival | VEGF-D | ~20 | [3] |
| Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | Cell Migration | VEGF-C | < 30 | [4] |
| Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | Erk Phosphorylation | VEGF-C | ~30 | [4] |
| OVCAR3 and SKOV3 Ovarian Cancer Cells | Proliferation, Colony Formation, Migration | VEGF-CS | Dose-dependent inhibition | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of SAR131675's target engagement.
VEGFR-3 Tyrosine Kinase Assay
This assay quantifies the ability of SAR131675 to inhibit the enzymatic activity of recombinant VEGFR-3.
-
Materials:
-
Recombinant human VEGFR-3 tyrosine kinase domain
-
Poly(Glu-Tyr) (4:1) substrate
-
ATP
-
SAR131675
-
Kinase Buffer (50 mmol/L HEPES pH 7.4, 20 mmol/L MgCl₂, 0.1 mmol/L MnCl₂, 0.2 mmol/L Na₃VO₄)
-
96-well plates pre-coated with poly(Glu-Tyr)
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of SAR131675 in DMSO.
-
In a poly(Glu-Tyr) pre-coated 96-well plate, add the kinase buffer.
-
Add the SAR131675 dilutions or DMSO (for control) to the wells.
-
Add the recombinant VEGFR-3 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (final concentration ~30 µmol/L).
-
Incubate the plate for 30-60 minutes at 37°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Wash the plate again to remove unbound antibody.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular VEGFR-3 Autophosphorylation Assay
This cell-based assay measures the inhibition of VEGFR-3 autophosphorylation in a cellular context.
-
Materials:
-
HEK293 cells overexpressing human VEGFR-3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SAR131675
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-VEGFR-3 (Tyr1337), anti-total-VEGFR-3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imager
-
-
Procedure:
-
Seed HEK293-VEGFR-3 cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with increasing concentrations of SAR131675 for 1-2 hours.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VEGFR-3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an anti-total-VEGFR-3 antibody as a loading control.
-
Quantify the band intensities and calculate the IC50 for the inhibition of autophosphorylation.
-
Lymphatic Endothelial Cell Proliferation Assay
This assay assesses the effect of SAR131675 on the proliferation of lymphatic endothelial cells stimulated with VEGF-C.
-
Materials:
-
Human Lymphatic Microvascular Endothelial Cells (HLMVEC)
-
Endothelial cell growth medium
-
VEGF-C
-
SAR131675
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
-
-
Procedure:
-
Seed HLMVECs in a 96-well plate and allow them to attach.
-
Starve the cells in a low-serum medium (e.g., 0.1% FBS) for 24 hours.
-
Treat the cells with increasing concentrations of SAR131675 for 1 hour.
-
Stimulate the cells with a pro-proliferative concentration of VEGF-C (e.g., 300 ng/mL).
-
Incubate the cells for 48-72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of inhibition of proliferation and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.
Experimental Workflow Diagram
Caption: Workflow for evaluating SAR131675 target engagement.
References
(Rac)-SAR131675: A Technical Overview of a Potent and Selective VEGFR-3 Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (Rac)-SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The document details the compound's mechanism of action, presents its quantitative inhibitory data, outlines key experimental protocols for its characterization, and visualizes the intricate VEGFR-3 signaling pathway and the inhibitory action of SAR131675.
Introduction to VEGFR-3 Signaling
Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), also known as Fms-Related Tyrosine Kinase 4 (FLT4), is a pivotal receptor tyrosine kinase primarily involved in lymphangiogenesis—the formation of lymphatic vessels.[1] Its activation by its cognate ligands, VEGF-C and VEGF-D, triggers a signaling cascade crucial for lymphatic endothelial cell proliferation, migration, and survival.[1][2] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathological conditions, including cancer metastasis, lymphedema, and inflammatory diseases.[1][3]
Upon ligand binding, VEGFR-3 forms homodimers or heterodimers with VEGFR-2, leading to the autophosphorylation of specific tyrosine residues within its intracellular domain.[4][5] This phosphorylation event initiates downstream signaling through two principal cascades: the PI3K/AKT pathway, which primarily regulates cell survival and growth, and the MAPK/ERK pathway, which is crucial for cellular differentiation and proliferation.[2][3]
This compound: A Selective VEGFR-3 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for VEGFR-3.[6][7] It functions as an ATP-competitive inhibitor, effectively blocking the tyrosine kinase activity of the receptor.[8] This inhibition prevents the autophosphorylation of VEGFR-3, thereby abrogating the downstream signaling cascades that drive lymphangiogenesis.[9][10] Notably, SAR131675 has shown significant antitumoral and antimetastatic activity in preclinical models by inhibiting both lymphangiogenesis and the infiltration of tumor-associated macrophages (TAMs), which also express VEGFR-3.[7][11]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | VEGFR-3 | 23 nM | Cell-free kinase assay | [6][12] |
| Ki | VEGFR-3 | 12 nM | Cell-free assay | [12][13] |
| IC50 | VEGFR-3 Autophosphorylation | 45 nM | HEK cells | [6][9] |
| IC50 | VEGFR-2 | 235 nM | Cell-free kinase assay | [12] |
| IC50 | VEGFR-1 | > 3 µM | Cell-free kinase assay | [12][13] |
| IC50 | VEGFC-induced cell proliferation | ~20 nM | Primary human lymphatic cells | [6][12] |
| IC50 | VEGFD-induced cell proliferation | ~20 nM | Primary human lymphatic cells | [6][7] |
| IC50 | VEGFC-induced Erk phosphorylation | ~30 nM | Lymphatic cells | [12] |
Table 1: In vitro inhibitory activity of this compound.
| Cellular Process | Ligand | IC50 | Cell Type | Reference |
| Cell Survival | VEGFC | 14 nM | Human lymphatic cells | [8][12] |
| Cell Survival | VEGFD | 17 nM | Human lymphatic cells | [8][12] |
| Cell Survival | VEGFA | 664 nM | Human lymphatic cells | [8][12] |
| Migration | VEGFC | < 30 nM | Human microvascular endothelial cells | [14] |
| Migration | VEGFA | ~100 nM | Human microvascular endothelial cells | [14] |
Table 2: Cellular functional inhibition by this compound.
Signaling Pathways and Mechanism of Action
To visually represent the complex biological processes, the following diagrams were generated using Graphviz.
Caption: VEGFR-3 Signaling Pathway.
Caption: Inhibition by this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of this compound. While specific buffer compositions and reagent concentrations may require optimization, these protocols serve as a foundational guide.
VEGFR-3 Kinase Assay (Cell-Free)
This assay quantifies the ability of SAR131675 to inhibit the enzymatic activity of recombinant VEGFR-3.
Materials:
-
Recombinant human VEGFR-3 enzyme
-
5x Kinase assay buffer
-
ATP solution (e.g., 500 µM)
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
Procedure:
-
Prepare a master mixture containing 5x Kinase assay buffer, ATP, and the substrate.
-
Dispense the master mixture into the wells of a 96-well plate.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-3 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15][16]
VEGFR-3 Autophosphorylation Assay (Cell-Based)
This assay determines the effect of SAR131675 on VEGFR-3 autophosphorylation in a cellular context.
Materials:
-
HEK293 cells overexpressing VEGFR-3 or a relevant lymphatic endothelial cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium for starvation.
-
Recombinant human VEGF-C.
-
This compound at various concentrations.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies: anti-phospho-VEGFR-3 (e.g., Tyr1230/1231), anti-total VEGFR-3.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of SAR131675 or vehicle for a specified duration (e.g., 4 hours).
-
Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-phospho-VEGFR-3 antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL reagent.
-
Strip the membrane and re-probe with an anti-total VEGFR-3 antibody to confirm equal protein loading.
-
Quantify band intensities to determine the inhibition of phosphorylation.[17]
Cell Proliferation Assay
This assay measures the effect of SAR131675 on the proliferation of lymphatic endothelial cells induced by VEGF-C or VEGF-D.
Materials:
-
Primary human lymphatic endothelial cells (HLECs).
-
Endothelial cell growth medium.
-
VEGF-C and VEGF-D.
-
This compound at various concentrations.
-
Cell proliferation reagent (e.g., WST-1 or MTT).
-
96-well plates.
Procedure:
-
Seed HLECs in a 96-well plate and allow them to adhere.
-
Serum-starve the cells.
-
Treat the cells with various concentrations of SAR131675 in the presence or absence of VEGF-C or VEGF-D.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control (ligand-stimulated cells without inhibitor) and determine the IC50 value.[17]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the VEGFR-3 signaling pathway. Its ability to block lymphangiogenesis and modulate the tumor microenvironment underscores its potential as a therapeutic agent in oncology and other diseases driven by aberrant lymphatic vessel formation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. It is important to note that while SAR131675 showed promising preclinical results, its development was terminated due to adverse metabolic effects.[6] Nevertheless, it remains a valuable tool for investigating the biological roles of VEGFR-3.
References
- 1. What are VEGFR3 antagonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 3. Dysregulation of Lymphatic Endothelial VEGFR3 Signaling in Disease | MDPI [mdpi.com]
- 4. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | VEGFR | TargetMol [targetmol.com]
- 10. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. altmeyers.org [altmeyers.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
(Rac)-SAR131675: A Deep Dive into its Role in Reshaping the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-SAR131675, a potent and highly selective small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase, has emerged as a significant modulator of the tumor microenvironment (TME). By primarily targeting lymphangiogenesis and influencing key immune cell populations, SAR131675 demonstrates notable anti-tumoral and anti-metastatic activities. This technical guide synthesizes the current understanding of SAR131675's mechanism of action, its impact on critical signaling pathways, and its multifaceted role in altering the TME, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Targeting VEGFR-3
SAR131675 functions as an ATP-competitive inhibitor of VEGFR-3, a key receptor in the formation of lymphatic vessels (lymphangiogenesis). Its high selectivity for VEGFR-3 over other kinases, including a moderate selectivity against VEGFR-2, underpins its specific biological effects. The binding of ligands such as VEGF-C and VEGF-D to VEGFR-3 on lymphatic endothelial cells triggers a signaling cascade that promotes their proliferation, survival, and migration—processes hijacked by tumors to facilitate metastatic spread to lymph nodes and beyond. SAR131675 effectively blocks this activation.[1][2][3][4][5]
Beyond its anti-lymphangiogenic properties, SAR131675 also impacts other crucial components of the TME. Notably, VEGFR-3 is expressed on tumor-associated macrophages (TAMs), and its inhibition by SAR131675 has been shown to reduce their infiltration and aggregation within tumors.[1][2][3] This suggests a dual role for the compound in not only disrupting metastatic routes but also modulating the immune landscape of the tumor.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of SAR131675 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of SAR131675
| Target/Process | Cell Type/System | IC50 Value | Reference |
| VEGFR-3 Tyrosine Kinase Activity | Recombinant Human VEGFR-3 | 20 nmol/L | [1][2][3][4][5] |
| VEGFR-3 Autophosphorylation | HEK cells | 45 nmol/L | [1][2][3][4][5] |
| VEGFC-induced Lymphatic Cell Proliferation | Primary Human Lymphatic Cells | ~20 nmol/L | [1][2][3] |
| VEGFD-induced Lymphatic Cell Proliferation | Primary Human Lymphatic Cells | ~20 nmol/L | [1][2][3] |
| VEGFC-induced Migration | Human Microvascular Endothelial Cells (HMVEC) | < 30 nmol/L | [2] |
| VEGFA-induced Migration | Human Microvascular Endothelial Cells (HMVEC) | ~100 nmol/L | [2] |
| VEGFC-induced Erk Phosphorylation | Human Microvascular Endothelial Cells (HMVEC) | ~30 nmol/L | [2] |
Table 2: In Vivo Anti-Tumor and Anti-Metastatic Efficacy of SAR131675
| Tumor Model | Dosing | Key Findings | Reference |
| 4T1 Mammary Carcinoma | 30 mg/kg/d | 24% reduction in tumor volume | [2] |
| 100 mg/kg/d | 50% reduction in tumor volume | [2] | |
| 100 mg/kg/d | 56% reduction in osteopontin content in lymph nodes (marker of metastasis) | [2] | |
| 30 & 100 mg/kg/d | Significant reduction in lung metastasis | [2] | |
| RIP1.Tag2 Pancreatic Neuroendocrine Tumor (Prevention) | 100 mg/kg/d | 42% decrease in the number of angiogenic islets | [2] |
| RIP1.Tag2 Pancreatic Neuroendocrine Tumor (Intervention) | 100 mg/kg/d | 62% decrease in tumor burden | [2] |
| Colorectal Cancer Liver Metastasis | Not specified | Significant reduction in tumor burden at day 22 | [6][7] |
Signaling Pathways Modulated by SAR131675
SAR131675 primarily interferes with the VEGFR-3 signaling cascade. Upon ligand binding, VEGFR-3 dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of key pathways such as the Ras/MEK/ERK (MAPK) and PI3K/AKT pathways, which are central to cell proliferation, survival, and migration. In ovarian cancer cells, SAR131675 has been shown to inhibit the VEGF-C-induced phosphorylation of both ERK1/2 and AKT.[8]
Caption: SAR131675 inhibits VEGFR-3 signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of SAR131675.
In Vitro Kinase and Cell-Based Assays
-
VEGFR-3 Kinase Activity Assay:
-
Recombinant human VEGFR-3 tyrosine kinase activity is measured in the presence of 30 µmol/L of ATP.[2]
-
SAR131675 is added at varying concentrations to determine its inhibitory effect.
-
Kinase activity is quantified, and the IC50 value is calculated.
-
-
VEGFR-3 Autophosphorylation Assay:
-
Human Embryonic Kidney (HEK) cells are transiently transfected to overexpress VEGFR-3.[1][2]
-
24 hours post-transfection, cells are treated with 100 µmol/L orthovanadate for 1 hour.[1]
-
Cells are harvested and incubated with various concentrations of SAR131675 for 30 minutes.[1]
-
The reaction is stopped, and the level of VEGFR-3 autophosphorylation is determined, typically by Western blot or ELISA.[1][2]
-
-
Lymphatic Cell Proliferation/Survival Assay:
-
Primary human lymphatic cells are plated in medium containing 0.1% FCS.[2]
-
Cells are stimulated with specific VEGFR-3 ligands (VEGFC or VEGFD, e.g., 300 ng/mL) or other growth factors (e.g., VEGFA, bFGF) in the presence of increasing concentrations of SAR131675.[2]
-
Cell viability or proliferation is assessed after a set incubation period (e.g., using a colorimetric assay).
-
The percentage of inhibition is calculated to determine the IC50 value.[2]
-
-
Cell Migration Assay (Boyden Chamber):
-
Human Microvascular Endothelial Cells (HMVECs) are seeded in the upper wells of a Fluoroblok chamber.[2]
-
The bottom wells contain RPMI medium alone or supplemented with a chemoattractant (e.g., VEGFC 100 ng/mL or VEGFA 50 ng/mL) and varying doses of SAR131675.[2]
-
After incubation, the number of migrating cells is quantified using a fluorescent dye such as Calcein.[2]
-
In Vivo Tumor Models
-
Orthotopic 4T1 Mammary Carcinoma Model:
-
4T1 murine mammary carcinoma cells are implanted into the mammary fat pads of female Balb/c mice.[2]
-
When tumors reach a specified volume (e.g., 50 mm³), daily oral treatment with vehicle or SAR131675 (e.g., 30 and 100 mg/kg/d) commences and continues for a defined period (e.g., from day 5 to day 21).[2][9]
-
Tumor volume is monitored regularly using calipers.
-
At the end of the experiment, primary tumors, lymph nodes, and lungs are harvested for analysis of tumor growth, lymph node invasion (e.g., by quantifying osteopontin levels via ELISA), and lung metastasis.[2]
-
Immunohistochemistry (e.g., for F4/80 to detect TAMs) can be performed on tumor sections.[3]
-
Caption: Workflow for the 4T1 orthotopic tumor model.
-
RIP1.Tag2 Spontaneous Tumor Model:
-
Transgenic mice that spontaneously develop pancreatic neuroendocrine tumors are used.
-
Prevention Study: Treatment with vehicle or SAR131675 (e.g., 100 mg/kg/d) is initiated at an early stage (e.g., week 5) and continued until a pre-tumor stage (e.g., week 10). The number of angiogenic islets is then measured.[2]
-
Intervention Study: Treatment is started when tumors are established (e.g., week 10) and continued for a set duration (e.g., until week 12.5). Total tumor volume is calculated.[2]
-
Survival Study: Treatment is initiated at a later stage (e.g., week 12) and mice are monitored daily for survival.[2]
-
Role in the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that collectively dictates tumor progression and therapeutic response. SAR131675 influences the TME through several mechanisms:
-
Inhibition of Lymphangiogenesis: By blocking VEGFR-3, SAR131675 directly inhibits the formation of new lymphatic vessels, a primary route for tumor cell dissemination to lymph nodes and distant sites. This is a key component of its anti-metastatic activity.[1][2][3]
-
Modulation of Tumor-Associated Macrophages (TAMs): TAMs often exhibit a pro-tumoral phenotype, contributing to tumor growth, angiogenesis, and immunosuppression. The expression of VEGFR-3 on TAMs provides a direct target for SAR131675.[1][3] Studies have shown that SAR131675 treatment significantly reduces the infiltration and aggregation of F4/80+ macrophages in tumors.[2][3][7]
-
Immune Landscape Reshaping: In a model of colorectal cancer liver metastasis, SAR131675 treatment led to a less immunosuppressive TME.[7] Key changes observed at later stages of tumor development included:
-
A reduction in the proportion of CD45+ leukocytes, particularly myeloid cells.[7]
-
A significant decrease in a subset of myeloid cells (F4/80- Ly6Clow), including a predominant PD-L1+ population.[7]
-
An increase in CD3+ T cells, especially CD8+ PD1+ T cells, resulting in an elevated CD8+:CD4+ T cell ratio.[7]
-
This shift from a myeloid-dominant, immunosuppressive environment to one with increased cytotoxic T cell infiltration suggests that SAR131675 may not only inhibit metastasis but also prime the tumor for a more effective anti-tumor immune response.
Caption: SAR131675's multifaceted impact on the TME.
Conclusion and Future Directions
This compound is a highly specific VEGFR-3 inhibitor that exerts potent anti-tumoral and anti-metastatic effects by targeting critical components of the tumor microenvironment. Its primary mechanisms involve the inhibition of lymphangiogenesis and the reduction of pro-tumoral TAM infiltration. Furthermore, emerging evidence points to its ability to modulate the broader immune landscape, shifting it towards a less immunosuppressive state. While preclinical development was reportedly terminated due to adverse metabolic effects, the insights gained from SAR131675 are invaluable.[9] They underscore the therapeutic potential of selective VEGFR-3 inhibition and provide a strong rationale for developing next-generation compounds with similar efficacy but improved safety profiles for cancer therapy. Future research should continue to explore the intricate interplay between VEGFR-3 signaling, lymphangiogenesis, and tumor immunity to fully leverage this pathway for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Review Reports - SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis | MDPI [mdpi.com]
- 7. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. aacrjournals.org [aacrjournals.org]
(Rac)-SAR131675: A Deep Dive into its Impact on Immune Cell Trafficking
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(Rac)-SAR131675 is a potent and highly selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4] Initially investigated for its anti-lymphangiogenic and anti-metastatic properties, a growing body of evidence highlights its significant modulatory effects on the trafficking and function of various immune cell populations within the tumor microenvironment. This document provides a comprehensive technical overview of the core mechanisms of this compound, with a specific focus on its impact on immune cell trafficking, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the VEGFR-3 Signaling Axis
This compound exerts its biological effects through the competitive inhibition of ATP binding to the tyrosine kinase domain of VEGFR-3.[1][2] This targeted inhibition disrupts the downstream signaling cascades initiated by the binding of its cognate ligands, VEGF-C and VEGF-D. The VEGFR-3 signaling pathway is pivotal in lymphangiogenesis—the formation of new lymphatic vessels—a process often co-opted by tumors to facilitate metastasis.[5][6] Beyond its role in lymphatic endothelial cells, VEGFR-3 is also expressed on various immune cells, most notably tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), making it a key regulator of their trafficking and function.[1][5][6]
By inhibiting VEGFR-3, this compound not only curtails the development of new lymphatic escape routes for tumor cells but also directly influences the immune landscape of the tumor microenvironment. This dual action, targeting both the tumor's infrastructure and its immune-suppressive shield, underscores the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its potency and efficacy across different experimental setups.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell Type | IC50 Value | Reference |
| VEGFR-3 Tyrosine Kinase Activity | Recombinant Human | 20 nM | [1][7] |
| VEGFR-3 Autophosphorylation | HEK Cells | 45 nM | [1][7] |
| VEGFC-induced Lymphatic Cell Proliferation | Primary Human Lymphatic Cells | ~20 nM | [1][7] |
| VEGFD-induced Lymphatic Cell Proliferation | Primary Human Lymphatic Cells | ~20 nM | [1][7] |
| VEGFC-induced Lymphatic Cell Migration | HLMVEC | < 30 nM | [5] |
| VEGFA-induced Cell Survival | Primary Human Lymphatic Cells | 664 nM | [5] |
Table 2: In Vivo Effects of this compound on Tumor Growth and Immune Cell Infiltration
| Tumor Model | Treatment Dose | Effect on Tumor Volume | Effect on TAMs (F4/80+) | Effect on MDSCs | Effect on T Cells | Reference |
| 4T1 Mammary Carcinoma | 30 mg/kg/day | 24% reduction | Significant reduction | Reduction in blood and spleen | - | [5] |
| 4T1 Mammary Carcinoma | 100 mg/kg/day | 50% reduction | Significant reduction | Reduction in blood and spleen | - | [5] |
| Colorectal Cancer Liver Metastasis | 120 mg/kg/day | Significant reduction | Significant reduction | Reduction of F4/80- Ly6Clow subset | Increase in CD4+ and CD8+ T cells | [1][8] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
VEGFR-3 Signaling Pathway and Inhibition by this compound
This diagram illustrates the canonical VEGFR-3 signaling pathway upon ligand binding and the point of intervention by this compound.
Caption: VEGFR-3 signaling cascade and its inhibition by this compound.
Impact of this compound on the Tumor Immune Microenvironment
This diagram illustrates the logical relationship between this compound treatment and the subsequent changes in the immune cell composition within the tumor microenvironment.
Caption: Effects of this compound on the tumor immune milieu.
Experimental Workflow for Assessing Immune Cell Trafficking
This diagram outlines a typical experimental workflow to evaluate the in vivo effects of this compound on immune cell trafficking.
Caption: In vivo experimental workflow for immune cell analysis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's impact on immune cell trafficking. These protocols are synthesized from standard laboratory procedures and the methods sections of the referenced publications.
In Vitro Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to quantify the migratory response of immune cells to chemoattractants.
-
Materials:
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membranes with appropriate pore size (e.g., 5 µm for macrophages, 8 µm for lymphocytes)
-
Immune cells of interest (e.g., isolated macrophages, lymphocytes)
-
Chemoattractant (e.g., VEGFC, VEGFD)
-
This compound
-
Cell culture medium (e.g., RPMI 1640 with 1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
-
-
Procedure:
-
Pre-coat the polycarbonate membranes with an appropriate extracellular matrix protein (e.g., fibronectin) if required for the cell type.
-
Place the chemoattractant solution (e.g., VEGFC) in the lower wells of the Boyden chamber.
-
In the upper chamber, add a suspension of the immune cells that have been pre-incubated with various concentrations of this compound or vehicle control.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a duration determined by the cell type's migratory rate (e.g., 4-6 hours).
-
After incubation, remove the membrane. Scrape the cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
In Vivo Murine Tumor Model and Immune Cell Analysis
This protocol describes the establishment of a syngeneic tumor model in mice to study the in vivo effects of this compound.
-
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for 4T1 tumors)
-
Tumor cell line (e.g., 4T1 murine mammary carcinoma cells)
-
This compound formulated for oral gavage
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Surgical and animal handling equipment
-
Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-Gr-1, anti-F4/80, anti-CD4, anti-CD8)
-
Immunohistochemistry reagents (e.g., anti-F4/80 antibody, HRP-conjugated secondary antibody, DAB substrate)
-
-
Procedure:
-
Tumor Implantation: Inject a suspension of tumor cells (e.g., 1 x 10^5 4T1 cells) into the mammary fat pad of the mice.
-
Treatment: Once tumors are palpable, randomize the mice into treatment and control groups. Administer this compound (e.g., 30 or 100 mg/kg/day) or vehicle control daily via oral gavage.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Tissue Harvest: At the end of the study, euthanize the mice and harvest the tumors and spleens.
-
Flow Cytometry:
-
Prepare single-cell suspensions from the tumors and spleens by mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).
-
Stain the cells with a cocktail of fluorescently-labeled antibodies to identify specific immune cell populations (e.g., TAMs: CD45+CD11b+F4/80+; MDSCs: CD45+CD11b+Gr-1+).
-
Analyze the stained cells using a flow cytometer to quantify the different immune cell populations.
-
-
Immunohistochemistry:
-
Fix the tumor tissues in formalin and embed them in paraffin.
-
Prepare thin sections of the tumors and mount them on slides.
-
Perform antigen retrieval, blocking, and incubation with a primary antibody against a marker of interest (e.g., F4/80 for macrophages).
-
Incubate with a secondary antibody and use a detection system (e.g., DAB) to visualize the stained cells.
-
Counterstain with hematoxylin and analyze the sections under a microscope to assess the infiltration of the target immune cells.
-
-
Conclusion
This compound is a potent VEGFR-3 inhibitor with a multifaceted impact on the tumor microenvironment. Its ability to not only inhibit lymphangiogenesis but also to modulate the trafficking and composition of key immune cell populations, such as TAMs and MDSCs, positions it as a promising agent in oncology. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of targeting the VEGFR-3 signaling axis in cancer immunotherapy. The detailed methodologies offer a practical resource for designing and executing experiments to investigate the immunomodulatory properties of this compound and similar compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. sysy-histosure.com [sysy-histosure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. VEGFR-3 signaling in macrophages: friend or foe in disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR-3 signaling in macrophages: friend or foe in disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
(Rac)-SAR131675 preclinical pharmacology data
An In-Depth Technical Guide on the Preclinical Pharmacology of (Rac)-SAR131675
This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The information is intended for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
This compound, hereafter referred to as SAR131675, is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase. Its primary mechanism of action is the inhibition of lymphangiogenesis, the formation of new lymphatic vessels, by blocking the signaling pathway activated by the binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3. This inhibition has been shown to have significant antitumoral and antimetastatic effects. Additionally, SAR131675 demonstrates moderate activity against VEGFR-2 and has been observed to reduce the infiltration of tumor-associated macrophages (TAMs).
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of SAR131675.
Table 1: In Vitro Activity of SAR131675
| Parameter | Assay System | Value | Citation |
| VEGFR-3 Inhibition | |||
| IC₅₀ (Tyrosine Kinase Activity) | Recombinant Human VEGFR-3 | 20 nM, 23 nM | [1][2][3] |
| IC₅₀ (Autophosphorylation) | HEK Cells | 45 nM | [1][2][3] |
| Kᵢ (ATP-competitive Inhibition) | Recombinant Human VEGFR-3 | ~12 nM | [3] |
| Cellular Activity | |||
| IC₅₀ (VEGFC-induced Proliferation) | Primary Human Lymphatic Cells | ~20 nM | [1][2] |
| IC₅₀ (VEGFC-induced Survival) | Primary Human Lymphatic Cells | 14 nM | [3] |
| IC₅₀ (VEGFD-induced Survival) | Primary Human Lymphatic Cells | 17 nM | [3] |
| Selectivity | |||
| IC₅₀ (VEGFA-induced Survival) | Primary Human Lymphatic Cells | 664 nM | [3] |
| VEGFR-3/VEGFR-2 Selectivity Ratio | Cellular Assays | ~10 | [1][2][3] |
| Off-target Activity | Panel of 107 receptors, enzymes, ion channels, and 65 kinases | Highly Selective for VEGFR-3 | [2][3] |
| Antiproliferative Activity | Panel of 30 tumor and primary cells | None | [1][2] |
Table 2: In Vivo Efficacy of SAR131675
| Animal Model | Treatment Regimen | Key Findings | Citation |
| Mammary 4T1 Carcinoma (Mouse) | 30 and 100 mg/kg/day | Potent antitumoral effect; Significant reduction in lymph node invasion and lung metastasis; Reduced TAM infiltration. | [1][2] |
| 100 mg/kg/day | 56% reduction in osteopontin levels in lymph nodes. | [3] | |
| RIP1.Tag2 Pancreatic Neuroendocrine Tumor (Mouse) | 100 mg/kg/day | Potent antitumoral effect. | [2] |
| Zebrafish Embryo | 3 µmol/L for 24 hours | Inhibition of embryonic angiogenesis. | [3] |
| Sponge-induced Angiogenesis/Lymphangiogenesis (Mouse) | 100 mg/kg/day | Inhibition of adult angiogenesis and lymphangiogenesis. | [3] |
| Diabetic Nephropathy (db/db Mouse) | Diet containing SAR131675 for 12 weeks | Ameliorated renal lymphangiogenesis and diabetic nephropathy. | [4][5] |
| Colorectal Cancer Liver Metastasis (Mouse) | Daily administration | Significantly reduced tumor burden and F4/80+ macrophages in the liver. | [6] |
Experimental Protocols
In Vitro Assays
VEGFR-3 Tyrosine Kinase Inhibition Assay:
-
Principle: An ELISA-based assay to measure the inhibition of recombinant human VEGFR-3 kinase activity.
-
Protocol:
-
Multiwell plates are precoated with the synthetic polymer substrate poly-Glu-Tyr (polyGT).
-
The kinase reaction is carried out in a buffer containing 50 mmol/L HEPES (pH 7.4), 20 mmol/L MgCl₂, 0.1 mmol/L MnCl₂, and 0.2 mmol/L Na₃VO₄.
-
Recombinant human VEGFR-3 enzyme is added to the wells with ATP and varying concentrations of SAR131675. The ATP concentration is 30 µmol/L for VEGFR-3 and 15 µmol/L for VEGFR-2.
-
After incubation, the phosphorylated polyGT is detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine monoclonal antibody (clone PT66).
-
The reaction is developed with an HRP chromogenic substrate (OPD) and stopped with 1.25 mol/L H₂SO₄.
-
Absorbance is read at 492 nm, and the percentage of inhibition is calculated.[7]
-
VEGFR-3 Autophosphorylation Assay in HEK Cells:
-
Principle: To assess the ability of SAR131675 to inhibit the autophosphorylation of VEGFR-3 in a cellular context.
-
Protocol:
-
Human Embryonic Kidney (HEK) cells are transfected to overexpress VEGFR-3.
-
24 hours post-transfection, cells are treated with orthovanadate (100 µmol/L) for 1 hour to inhibit phosphatases.
-
Cells are harvested and incubated with varying concentrations of SAR131675 for 30 minutes.
-
The reaction is stopped by the addition of cold PBS.
-
VEGFR-3 phosphorylation is quantified, typically by Western blot or a specific ELISA.[7]
-
Lymphatic Cell Proliferation/Survival Assay:
-
Principle: To measure the effect of SAR131675 on the proliferation and survival of primary human lymphatic endothelial cells stimulated with VEGFR-3 ligands.
-
Protocol:
-
Primary human lymphatic cells are plated in medium containing 0.1% FCS.
-
Cells are stimulated with VEGFC or VEGFD in the presence of increasing concentrations of SAR131675.
-
Cell viability or proliferation is assessed after a set incubation period using standard methods like MTT or Calcein-AM staining.[3]
-
In Vivo Models
Murine Mammary 4T1 Carcinoma Model:
-
Principle: An orthotopic and syngeneic mouse model to evaluate the antitumoral and antimetastatic activity of SAR131675.
-
Protocol:
-
4T1 mammary carcinoma cells are implanted into the mammary fat pad of Balb/c mice.
-
Once tumors are established, mice are treated daily with vehicle control or SAR131675 (e.g., at 30 and 100 mg/kg/day).
-
Tumor volume is monitored regularly.
-
At the end of the study, primary tumors, lymph nodes, and lungs are harvested.
-
Metastasis is quantified by counting metastatic foci in the lungs and by measuring metastatic markers like osteopontin in the lymph nodes via ELISA.
-
Tumor-associated macrophage infiltration is assessed by immunohistochemistry for F4/80.[2][7]
-
Sponge-induced Angiogenesis and Lymphangiogenesis Model:
-
Principle: A model to assess the effect of a compound on the formation of new blood and lymphatic vessels in a non-tumor context.
-
Protocol:
-
A sterile sponge containing an angiogenic/lymphangiogenic stimulus, such as Fibroblast Growth Factor 2 (FGF2; 200 ng), is implanted subcutaneously in the back of a mouse.
-
Mice are treated daily with vehicle or SAR131675.
-
After a defined period (e.g., 7 days), the sponges are explanted.
-
Angiogenesis is quantified by measuring hemoglobin content in the sponge.
-
Angiogenesis and lymphangiogenesis are also assessed by immunohistochemical staining of the sponge tissue for blood vessel markers (e.g., CD31) and lymphatic vessel markers (e.g., LYVE-1).[3][7]
-
Signaling Pathways and Experimental Workflows
VEGFR-3 Signaling Pathway Inhibition by SAR131675
The following diagram illustrates the primary signaling pathway affected by SAR131675. In lymphatic endothelial cells, the binding of VEGFC or VEGFD to VEGFR-3 induces receptor dimerization and autophosphorylation, activating downstream pro-survival and pro-proliferative pathways such as PI3K/AKT and MAPK/ERK. SAR131675 acts as an ATP-competitive inhibitor, preventing this initial phosphorylation step.
Caption: SAR131675 inhibits VEGFR-3 signaling.
Experimental Workflow for In Vivo Antitumor Efficacy
This diagram outlines the typical workflow for assessing the in vivo efficacy of SAR131675 in a preclinical tumor model.
Caption: Workflow for in vivo antitumor studies.
Summary and Conclusion
The preclinical data for SAR131675 strongly support its role as a potent and selective inhibitor of VEGFR-3. It effectively blocks lymphangiogenesis and demonstrates significant antitumor and antimetastatic activity in various in vivo models.[2] Its high specificity suggests a favorable safety profile by avoiding broad-spectrum kinase inhibition, although its development was reportedly terminated due to adverse metabolic effects.[1] The detailed pharmacological data and established experimental protocols presented in this guide provide a solid foundation for further research into VEGFR-3 inhibition as a therapeutic strategy in oncology and other diseases characterized by pathological lymphangiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 5. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Birds, One Stone: Double Hits on Tumor Growth and Lymphangiogenesis by Targeting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-SAR131675: A Technical Guide to a Potent and Selective VEGFR-3 Inhibitor
CAS Number: 1433953-83-3
This technical guide provides an in-depth overview of the core properties of (Rac)-SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characteristics of this compound.
Physicochemical Properties
This compound is a synthetic, small-molecule inhibitor. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂N₄O₄ | [1] |
| Molecular Weight | 358.40 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO, not in water | [1] |
| Predicted Boiling Point | 592.2 ± 50.0 °C | [2] |
| Predicted Density | 1.33 ± 0.1 g/cm³ | [2] |
| InChI Key | PFMPOBVAYMTUOX-UHFFFAOYSA-N | [1][2] |
Biological Activity and Mechanism of Action
This compound is a highly selective ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[3] Its primary mechanism of action involves the inhibition of VEGFR-3 autophosphorylation, which subsequently blocks downstream signaling pathways crucial for lymphangiogenesis, cell proliferation, survival, and migration.[4][5]
In Vitro Inhibitory Activity
The inhibitory potency of this compound against VEGFR family kinases and its effects on primary lymphatic cells are summarized below.
| Target/Assay | IC₅₀ (nM) | Cell Line/System |
| VEGFR-3 Tyrosine Kinase Activity | 20 | Recombinant Human VEGFR-3 |
| VEGFR-3 Autophosphorylation | 45 | HEK cells |
| VEGFR-2 Tyrosine Kinase Activity | 235 | Recombinant Human VEGFR-2 |
| VEGFR-1 Tyrosine Kinase Activity | >3000 | Recombinant Human VEGFR-1 |
| VEGFC-induced Lymphatic Cell Survival | ~20 | Primary Human Lymphatic Cells |
| VEGFD-induced Lymphatic Cell Survival | ~20 | Primary Human Lymphatic Cells |
| VEGFC-induced HLMVEC Migration | <30 | Human Lung Microvascular Endothelial Cells |
In Vivo Efficacy
This compound has demonstrated significant anti-tumor and anti-metastatic activity in various preclinical mouse models.
| Mouse Model | Treatment Dose | Key Findings |
| 4T1 Mammary Carcinoma | 30 and 100 mg/kg/day | Dose-dependent reduction in tumor volume. Significant reduction in lymph node invasion and lung metastasis.[5] Reduced infiltration of Tumor-Associated Macrophages (TAMs).[5] |
| RIP1-Tag2 Pancreatic Neuroendocrine Tumor | 100 mg/kg/day | Prevention of angiogenic islet formation. Reduction in tumor volume and increased survival.[5] |
Signaling Pathway
This compound exerts its biological effects by inhibiting the VEGFR-3 signaling cascade. The binding of its cognate ligands, VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration.[6][7][8][9] this compound blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.
References
- 1. medkoo.com [medkoo.com]
- 2. SAR131675 (Racemate) - TMALAB (티엠에이랩) [tmalab.co.kr]
- 3. Buy SAR131675 [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 8. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTScan® VEGF Receptor 3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Note: In Vitro Kinase Assay for (Rac)-SAR131675 Targeting VEGFR-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key receptor tyrosine kinase involved in lymphangiogenesis.[1][2][3] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathologies, including tumor metastasis. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against VEGFR-3.
Principle of the Assay
The in vitro kinase assay described here is a luminescent-based assay that quantifies the activity of VEGFR-3 by measuring the amount of ATP consumed during the phosphorylation of a substrate. The assay utilizes the ADP-Glo™ Kinase Assay principle, where the amount of ADP produced in the kinase reaction is converted to a luminescent signal. The inhibitory potential of this compound is determined by measuring the reduction in the luminescent signal in the presence of the compound.
Quantitative Data Summary
The inhibitory activity of SAR131675 has been characterized against VEGFR family kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro kinase assays.
| Kinase | IC50 (nM) |
| VEGFR-3 | 20 - 23 |
| VEGFR-2 | 235 - 280 |
| VEGFR-1 | >1000 - >3000 |
Data compiled from multiple sources.[1][2][3][4]
VEGFR-3 Signaling Pathway
The binding of ligands such as VEGF-C and VEGF-D to VEGFR-3 induces receptor dimerization (homodimers or heterodimers with VEGFR-2) and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[2][4] This activation initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/ERK pathways, which regulate endothelial cell proliferation, migration, and survival.[2]
Caption: VEGFR-3 signaling pathway.
Experimental Protocol: In Vitro VEGFR-3 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound.[5][6]
Materials and Reagents
-
Recombinant human VEGFR-3 (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow
Caption: In Vitro Kinase Assay Workflow.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare the kinase reaction master mix containing the Poly(Glu, Tyr) substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for VEGFR-3.
-
Dilute the recombinant VEGFR-3 enzyme to the desired working concentration in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted this compound or DMSO (for positive and negative controls) to the wells of a white, opaque 96-well plate.
-
Add the diluted VEGFR-3 enzyme to all wells except the "no enzyme" negative controls.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.
-
Mix the plate gently.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction to ATP and then to a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive guide for performing an in vitro kinase assay to determine the inhibitory activity of this compound against VEGFR-3. The detailed protocol and workflow diagrams offer a clear framework for researchers to implement this assay in their drug discovery and development efforts. The provided quantitative data and signaling pathway information further contextualize the importance of targeting VEGFR-3 in relevant disease models.
References
- 1. A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. VEGFR-3 controls tip to stalk conversion at vessel fusion sites by reinforcing Notch signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for (Rac)-SAR131675 in Cell-Based VEGFR-3 Inhibition Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (Rac)-SAR131675 as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) in cell-based assays.
This compound is a valuable research tool for investigating the physiological and pathological roles of the VEGFR-3 signaling pathway, which is crucial in lymphangiogenesis.[1][2][3][4] Its high selectivity makes it particularly useful for dissecting the specific contributions of VEGFR-3 in various biological processes, including tumor growth, metastasis, and inflammation.[1][2][3][5][6]
Data Presentation
The inhibitory activity of this compound against VEGFR family members has been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and the dissociation constant (Ki).
| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |
| Tyrosine Kinase Activity | VEGFR-3 | Recombinant Human | 23 | [7] |
| Tyrosine Kinase Activity | VEGFR-3 | Recombinant Human | 20 | [1][8] |
| Autophosphorylation | VEGFR-3 | HEK Cells | 45 | [1][2][3][8] |
| Cell Proliferation (VEGFC-induced) | Endogenous VEGFR-3 | Primary Human Lymphatic Cells | ~20 | [1][2][7] |
| Cell Survival (VEGFC-induced) | Endogenous VEGFR-3 | Primary Human Lymphatic Cells | 14 | [3] |
| Cell Survival (VEGFD-induced) | Endogenous VEGFR-3 | Primary Human Lymphatic Cells | 17 | [3] |
| Cell Migration (VEGFC-induced) | Endogenous VEGFR-3 | HLMVEC | < 30 | [3] |
| Tyrosine Kinase Activity | VEGFR-2 | Recombinant Human | 235 | [9] |
| Autophosphorylation | VEGFR-2 | PAEC | 280 | [3] |
| Cell Survival (VEGFA-induced) | Endogenous VEGFR-2 | Primary Human Lymphatic Cells | 664 | [3] |
| Tyrosine Kinase Activity | VEGFR-1 | Recombinant Human | > 3000 | [9] |
| Autophosphorylation | VEGFR-1 | HEK Cells | ~1000 | [3] |
| Parameter | Value (nM) | Target | Reference |
| Ki | ~12 | VEGFR-3 | [9] |
Signaling Pathway
The binding of ligands such as VEGFC or VEGFD to VEGFR-3 induces its dimerization and autophosphorylation, initiating downstream signaling cascades.[10][11] These pathways, including the PI3K/AKT and MAPK/ERK pathways, are critical for lymphatic endothelial cell proliferation, migration, and survival.[10][11][12][13] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of VEGFR-3 and subsequently these downstream events.[3]
Caption: VEGFR-3 signaling and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the inhibitory effect of this compound on VEGFR-3.
Protocol 1: VEGFR-3 Autophosphorylation Assay in HEK Cells
This protocol describes a method to assess the inhibitory effect of this compound on VEGFR-3 autophosphorylation in a cellular context.
Materials:
-
HEK (Human Embryonic Kidney) cells
-
VEGFR-3 expression vector
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
This compound
-
Recombinant human VEGFC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-phospho-VEGFR-3 (Tyr1337) antibody
-
Anti-VEGFR-3 antibody
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect cells with the VEGFR-3 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Serum Starvation: 24 hours post-transfection, replace the medium with serum-free DMEM and incubate for 18-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C.
-
Ligand Stimulation: Stimulate the cells with VEGFC (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-VEGFR-3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for phosphorylated VEGFR-3 and total VEGFR-3 (after stripping and re-probing the membrane). Normalize the phosphorylated VEGFR-3 signal to the total VEGFR-3 signal. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Lymphatic Endothelial Cell Proliferation/Survival Assay
This assay measures the effect of this compound on the proliferation and survival of primary human lymphatic endothelial cells (HLECs) induced by VEGFC.
Materials:
-
Primary Human Lymphatic Endothelial Cells (HLECs)
-
Endothelial Cell Growth Medium (EGM-2MV)
-
This compound
-
Recombinant human VEGFC
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
-
96-well cell culture plates (white, clear bottom for microscopy)
Procedure:
-
Cell Seeding: Seed HLECs in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) in EGM-2MV.
-
Serum Starvation: After 24 hours, replace the medium with a basal medium containing a low percentage of serum (e.g., 0.1% FBS) and incubate for 18-24 hours.
-
Inhibitor and Ligand Treatment:
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Prepare a solution of VEGFC (e.g., 50 ng/mL) in the low-serum medium.
-
Add the diluted inhibitor to the cells, followed by the VEGFC solution. Include controls for basal proliferation (no VEGFC) and stimulated proliferation (VEGFC only).
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (wells with medium only). Normalize the data to the VEGFC-stimulated control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.
Experimental Workflow
The general workflow for a cell-based assay to determine the inhibitory activity of this compound on VEGFR-3 is depicted below.
Caption: General workflow for a cell-based VEGFR-3 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | VEGFR | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Application Notes and Protocols for (Rac)-SAR131675 in Endothelial Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SAR131675 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] It has demonstrated significant activity in blocking lymphangiogenesis and has potential applications in research areas involving endothelial cell migration, such as tumor metastasis and inflammatory diseases.[1][2] These application notes provide detailed protocols for utilizing this compound in two common endothelial cell migration assays: the scratch (wound healing) assay and the transwell (Boyden chamber) assay.
Mechanism of Action
This compound selectively inhibits the tyrosine kinase activity of VEGFR-3.[1][2] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 on endothelial cells triggers a signaling cascade that promotes cell proliferation, survival, and migration.[3][4][5] Key downstream pathways include the PI3K/Akt and MAPK/ERK pathways.[3][4][5] By blocking the initial phosphorylation event, this compound effectively abrogates these downstream signals, leading to an inhibition of endothelial cell migration.
Data Presentation
Quantitative data for this compound is summarized in the table below. This information is crucial for designing experiments to investigate its effects on endothelial cell migration.
| Parameter | Value | Cell Type/System | Reference |
| VEGFR-3 Tyrosine Kinase IC50 | 20 nmol/L | Recombinant Human VEGFR-3 | [1] |
| VEGFR-3 Autophosphorylation IC50 | 45 nmol/L | HEK cells overexpressing VEGFR-3 | [1] |
| Inhibition of VEGFC-induced Proliferation IC50 | ~20 nmol/L | Primary Human Lymphatic Endothelial Cells | [1] |
| Effective Concentration for Migration Inhibition | 30 - 300 nmol/L | Human Microvascular Endothelial Cells (VEGFC-induced) | [6] |
| Moderate Activity on VEGFR-2 | VEGFR-3/VEGFR-2 ratio of ~10 | Kinase assays | [1] |
Signaling Pathway
The following diagram illustrates the VEGFR-3 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-3 signaling pathway and inhibition by this compound.
Experimental Protocols
Two standard in vitro methods to assess endothelial cell migration are provided below. These protocols are designed to be adapted by researchers to their specific endothelial cell type and experimental setup.
Scratch (Wound Healing) Assay
This assay is a straightforward method to study collective cell migration.
Experimental Workflow:
Caption: Workflow for the scratch (wound healing) assay.
Detailed Protocol:
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs, lymphatic endothelial cells) into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 90-100% confluency.
-
Serum Starvation (Optional): To minimize the confounding effect of cell proliferation, serum-starve the cells for 2-6 hours prior to the assay by replacing the growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium.
-
Creating the Scratch: Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer. A consistent width of the scratch is crucial for reproducible results.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh low-serum or serum-free medium containing different concentrations of this compound (e.g., 10, 30, 100, 300 nM) or a vehicle control (e.g., DMSO) to the respective wells. Include a positive control for migration, such as VEGF-C (e.g., 100 ng/mL), and a negative control with no chemoattractant.
-
Imaging: Immediately acquire images of the scratches at 0 hours using a phase-contrast microscope. Mark the position of the images to ensure the same field of view is captured at subsequent time points (e.g., 6, 12, 24 hours).
-
Data Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area. Statistical analysis, such as a t-test or ANOVA, can be used to compare the migration rates between different treatment groups.
Transwell (Boyden Chamber) Assay
This assay measures the chemotactic response of individual cells to a chemoattractant gradient.
Experimental Workflow:
Caption: Workflow for the transwell (Boyden chamber) assay.
Detailed Protocol:
-
Preparation of Chambers: Add chemoattractant (e.g., 100 ng/mL VEGF-C in serum-free or low-serum media) to the lower wells of a 24-well plate. As a negative control, use media without the chemoattractant.
-
Cell Preparation: Harvest endothelial cells and resuspend them in serum-free or low-serum medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 10, 30, 100, 300 nM) or a vehicle control for 30-60 minutes at 37°C.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the transwell inserts (typically with 8 µm pores).
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for measurable migration (typically 4-24 hours), which should be optimized for the specific cell type.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde for 10-20 minutes. Stain the cells with a suitable stain, such as Crystal Violet or DAPI, for 10-15 minutes.
-
Imaging and Quantification: Wash the inserts and allow them to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view. The results can be expressed as the average number of migrated cells per field or as a percentage of the control. Statistical analysis should be performed to determine significance.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound as a tool to investigate the role of VEGFR-3 in endothelial cell migration. Proper experimental design, including appropriate controls and concentration ranges, is essential for obtaining reliable and interpretable results. These assays can be instrumental in elucidating the mechanisms of angiogenesis and lymphangiogenesis and in the development of novel therapeutic strategies.
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Preparing (Rac)-SAR131675 for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of (Rac)-SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, for in vivo studies. Adherence to these guidelines is crucial for ensuring solution stability, accurate dosing, and reproducibility of experimental results.
Physicochemical Properties and Storage
This compound is the racemic mixture of SAR131675. It is a crystalline solid with a molecular weight of 358.39 g/mol .[1] Understanding its solubility and stability is fundamental to its effective use in in vivo models.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥17.9 mg/mL | RayBiotech |
| DMSO | 72 mg/mL (200.89 mM) | Selleck Chemicals[2] |
| Chloroform | 30 mg/mL | Cayman Chemical[3] |
Storage and Stability:
-
Solid Form: Store at -20°C for up to 4 years.[3]
-
Stock Solutions: Once prepared, aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year to prevent degradation from repeated freeze-thaw cycles.[1]
In Vivo Formulation Protocols
The selection of a vehicle for in vivo administration depends on the desired route of administration, dosage, and study duration. Below are established protocols for preparing this compound solutions.
Important Considerations:
-
Use fresh, high-purity solvents. Moisture-absorbing DMSO can reduce the solubility of the compound.[2]
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
For studies involving continuous dosing over extended periods (e.g., more than half a month), the choice of vehicle should be carefully considered to avoid potential toxicity.[1]
Table 2: Recommended Vehicle Compositions for In Vivo Administration
| Protocol | Vehicle Composition | Achievable Concentration | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL (3.99 mM) | MedchemExpress[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.43 mg/mL (3.99 mM) | MedchemExpress[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.43 mg/mL (3.99 mM) | MedchemExpress[1] |
Detailed Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol outlines the preparation of a concentrated stock solution, which can be further diluted into the final formulation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the calculated volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Preparation of Dosing Solution using Protocol 1 (PEG300/Tween-80 Formulation)
This protocol is suitable for oral or parenteral administration routes where a clear solution is desired.
Materials:
-
This compound stock solution in DMSO (e.g., 14.3 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure (for 1 mL of final solution):
-
Begin with a stock solution of this compound in DMSO (e.g., 14.3 mg/mL to achieve a final concentration of 1.43 mg/mL).[1]
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add 450 µL of sterile saline to the mixture and vortex thoroughly. The final solution should be clear.[1]
In Vivo Dosing Information
Published studies have demonstrated the in vivo efficacy of SAR131675 in various mouse models of cancer. The compound has been shown to be well-tolerated.[4]
Table 3: Exemplary In Vivo Dosing of SAR131675
| Animal Model | Dose | Effect | Reference |
| 4T1 mouse allograft model | 100 mg/kg | Decreased tumor size, reduced VEGFR3 levels, and fewer lung metastases | Cayman Chemical[3] |
| RIP1-Tag2 transgenic mouse model | 100 mg/kg | Reduced tumor size and increased survival | Cayman Chemical[3] |
| Zebrafish embryo | 3 and 10 µmol/L | Impaired embryonic vasculogenesis | Alam, A., et al. (2012)[5] |
| FGF2-induced angiogenesis in mice | 100 mg/kg/day | Significantly reduced VEGFR-3 levels and hemoglobin content | Alam, A., et al. (2012)[5] |
Signaling Pathway and Experimental Workflow
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[4][6] Inhibition of this receptor's tyrosine kinase activity blocks downstream signaling pathways involved in lymphangiogenesis.[4] This mechanism is crucial for its anti-tumoral and anti-metastatic effects.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: (Rac)-SAR131675 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Rac)-SAR131675, a selective VEGFR-3 tyrosine kinase inhibitor, in various mouse models of cancer. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the antitumoral and antimetastatic efficacy of this compound.
Introduction
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1][2] The activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, is a critical signaling pathway for lymphangiogenesis, the formation of new lymphatic vessels.[3] In the context of cancer, tumor-associated lymphangiogenesis is a key mechanism for tumor cell dissemination and metastasis to regional lymph nodes.[4] SAR131675 has demonstrated significant antilymphangiogenic, antitumoral, and antimetastatic activities in several preclinical cancer models.[1][2] It exerts its effects not only by inhibiting the formation of new lymphatic vessels but also by modulating the tumor microenvironment, notably by reducing the infiltration of tumor-associated macrophages (TAMs).[1][5]
Data Presentation: this compound Dosage and Efficacy in Mouse Models
The following table summarizes the quantitative data from key studies on the use of SAR131675 in mouse models of cancer.
| Mouse Model | Cancer Type | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| BALB/c | Mammary Carcinoma (4T1) | 30 and 100 mg/kg/d, oral | 21 days | Dose-dependent reduction in tumor volume, lymph node invasion, and lung metastasis. Significant decrease in TAM infiltration. | [1][6][7] |
| RIP1.Tag2 | Pancreatic Neuroendocrine Tumor | 100 mg/kg/d, oral | Prevention study: 5 weeks. Intervention study: 2 weeks. Survival study: from week 12. | Prevention: 42% decrease in angiogenic islets. Intervention: Significant reduction in tumor volume. Survival: Increased survival. | [2][7] |
| BALB/c | Colorectal Cancer Liver Metastasis | Not specified, daily oral treatment | Up to 22 days | Significant reduction in tumor burden and F4/80+ macrophages in the liver. Altered immune composition towards a less immunosuppressive environment. | [8] |
Signaling Pathway
The diagram below illustrates the signaling pathway of VEGFR-3 and the mechanism of action for SAR131675.
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Zebrafish Model for Evaluating the Anti-Angiogenic Efficacy of (Rac)-SAR131675
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in embryonic development, tissue repair, and various pathological conditions, including tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. (Rac)-SAR131675 is a potent and selective inhibitor of VEGF Receptor 3 (VEGFR-3), a tyrosine kinase primarily involved in lymphangiogenesis but also contributing to angiogenesis.[1] This document provides detailed application notes and protocols for utilizing the zebrafish (Danio rerio) embryo model to test the anti-angiogenic effects of this compound.
The zebrafish embryo has emerged as a powerful in vivo model for studying angiogenesis and for high-throughput screening of anti-angiogenic compounds.[2] Its principal advantages include rapid external development, optical transparency of the embryos, and a highly conserved vascular development program compared to vertebrates. Transgenic zebrafish lines with fluorescently labeled blood vessels, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP), permit real-time visualization and quantification of vascular development, particularly the formation of intersegmental vessels (ISVs).
Mechanism of Action: this compound
This compound is a selective inhibitor of the VEGFR-3 tyrosine kinase. While its primary target is involved in the development of the lymphatic system, VEGFR-3 also plays a role in angiogenesis. The compound exhibits moderate activity against VEGFR-2, the main receptor responsible for mediating the angiogenic effects of VEGF-A. By inhibiting VEGFR-3, and to a lesser extent VEGFR-2, SAR131675 disrupts the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, thereby inhibiting the formation of new blood vessels.
Quantitative Data Summary
The anti-angiogenic activity of this compound in the zebrafish model is concentration-dependent. The primary endpoint for assessing this activity is the inhibition of intersegmental vessel (ISV) formation.
| Concentration (µM) | Observed Anti-Angiogenic Effect on Zebrafish ISVs | Reference |
| 3 | Fewer intersegmental vessels compared to control embryos. | [1] |
| 10 | Intersegmental vessels largely fail to form. | [1] |
Experimental Protocols
Zebrafish Husbandry and Embryo Collection
-
Animal Lines: Transgenic zebrafish expressing a fluorescent protein in their vasculature, such as Tg(fli1:EGFP)y1 or Tg(kdrl:EGFP)s843, are recommended for ease of visualization.
-
Breeding: Set up breeding tanks with a 2:1 female-to-male ratio. Place a divider in the tank overnight and remove it in the morning to initiate spawning.
-
Embryo Collection: Collect freshly fertilized eggs within 30 minutes of spawning.
-
Maintenance: Maintain collected embryos in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) at 28.5°C.
Dechorionation and Embryo Staging
-
Dechorionation: At 4-6 hours post-fertilization (hpf), enzymatically remove the chorion using Pronase (1 mg/mL in E3 medium) for 5-10 minutes. Gently pipette the embryos to facilitate chorion removal.
-
Washing: Wash the dechorionated embryos three times with fresh E3 medium.
-
Staging: Under a stereomicroscope, select healthy and developmentally staged embryos for the assay.
Compound Preparation and Treatment
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare serial dilutions of the stock solution in E3 medium to achieve the desired final concentrations (e.g., 1 µM, 3 µM, 5 µM, 10 µM).
-
Controls:
-
Vehicle Control: E3 medium with a final DMSO concentration matching that of the highest compound concentration (not exceeding 0.5%).
-
Negative Control: E3 medium only.
-
Positive Control (Optional): A known VEGFR inhibitor such as SU5416 at a concentration known to inhibit angiogenesis (e.g., 1-5 µM).
-
-
Treatment: At 24 hpf, transfer individual embryos into wells of a 96-well plate containing the respective treatment or control solutions.
Imaging and Quantification of Angiogenesis
-
Anesthesia and Mounting: At 48 hpf (24 hours post-treatment), anesthetize the embryos in 0.016% Tricaine (MS-222). Mount the embryos laterally in a drop of 1% low-melting-point agarose on a glass-bottom dish or slide.
-
Imaging: Capture fluorescent images of the trunk and tail vasculature of each embryo using a fluorescence microscope.
-
Quantification:
-
Primary Endpoint: Count the number of complete ISVs in a defined region of the trunk (e.g., over the yolk sac extension).
-
Secondary Endpoints (Optional):
-
Measure the total length of ISVs.
-
Score embryos based on a qualitative scale (e.g., normal, partial inhibition, complete inhibition).
-
Quantify the area of the subintestinal vessel (SIV) plexus.
-
-
Data Analysis
-
Calculate the mean and standard deviation for the number of complete ISVs for each treatment group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the differences between the treated groups and the vehicle control.
-
If a range of concentrations is tested, an IC50 value (the concentration at which 50% of the biological response is inhibited) can be calculated using appropriate software.
Visualizations
Caption: VEGFR-3 Signaling Pathway and Inhibition by this compound.
Caption: Zebrafish Anti-Angiogenesis Assay Workflow.
References
Application Notes and Protocols: (Rac)-SAR131675 Treatment in the 4T1 Mammary Carcinoma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4T1 mammary carcinoma is a highly valuable preclinical model for studying stage IV human breast cancer. This transplantable murine tumor cell line is highly tumorigenic, invasive, and, importantly, spontaneously metastasizes from the primary tumor in the mammary gland to distant sites, including lymph nodes, liver, lung, brain, and bone, closely mimicking the metastatic progression of human breast cancer.[1][2] The 4T1 model is particularly relevant for investigating triple-negative breast cancer (TNBC) due to shared molecular features.[3]
(Rac)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[4][5][6] It functions by blocking the signaling pathways initiated by the binding of its ligands, VEGF-C and VEGF-D, thereby inhibiting lymphangiogenesis.[4][7] Beyond its anti-lymphangiogenic activity, SAR131675 has been shown to reduce the infiltration and aggregation of tumor-associated macrophages (TAMs), which play a crucial role in tumor progression and metastasis.[4][6] This document provides detailed application notes and protocols for utilizing the 4T1 model to evaluate the therapeutic efficacy of this compound.
Mechanism of Action of this compound
SAR131675 selectively targets VEGFR-3, a key receptor in the formation of lymphatic vessels.[7][8] The binding of VEGF-C or VEGF-D to VEGFR-3 on lymphatic endothelial cells triggers receptor autophosphorylation and activation of downstream signaling pathways, including the ERK1/2 and AKT pathways, which promote cell proliferation, survival, and migration.[9] SAR131675 inhibits this initial phosphorylation step.[4][6] It has demonstrated high selectivity for VEGFR-3, with moderate activity against VEGFR-2.[4][6][8] In the tumor microenvironment, SAR131675 not only curtails the formation of new lymphatic vessels, a key route for metastatic dissemination, but also modulates the immune landscape by reducing the population of immunosuppressive myeloid cells and TAMs.[4][6][10][11]
Caption: SAR131675 inhibits VEGFR-3 signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of SAR131675
| Parameter | Cell/Enzyme System | Ligand | IC50 Value | Reference |
| VEGFR-3 Tyrosine Kinase Activity | Recombinant Human VEGFR-3 | - | ~20 nM | [4][8] |
| VEGFR-3 Autophosphorylation | HEK cells overexpressing VEGFR-3 | - | 45 nM | [4][6] |
| Lymphatic Cell Proliferation | Primary Human Lymphatic Cells | VEGF-C / VEGF-D | ~20 nM | [4][6] |
| Lymphatic Cell Survival | Primary Human Lymphatic Cells | VEGF-C | 14 nM | [4] |
| Lymphatic Cell Survival | Primary Human Lymphatic Cells | VEGF-D | 17 nM | [4] |
| Endothelial Cell Migration | HLMVEC | VEGF-C | < 30 nM | [4] |
| Erk Phosphorylation | HLMVEC | VEGF-C | ~30 nM | [4] |
| VEGFR-2 Tyrosine Kinase Activity | Recombinant Human VEGFR-2 | - | 235 nM | [12] |
| VEGFR-2 Autophosphorylation | PAEC expressing VEGFR-2 | VEGF-A | 239 nM | [12] |
Table 2: In Vivo Efficacy of SAR131675 in the 4T1 Mammary Carcinoma Model
| Parameter | Dosing Regimen | Vehicle Control | SAR131675 (30 mg/kg/day) | SAR131675 (100 mg/kg/day) | Reference |
| Tumor Volume Reduction | Daily oral gavage (day 5-21) | - | 24% (P < 0.05) | 50% (P < 0.001) | [4] |
| Lung Metastases Reduction | Daily oral gavage (day 5-21) | - | 17% (ns) | 28% (P < 0.05) | [4] |
| Lymph Node Invasion (Osteopontin levels) | Daily oral gavage (day 5-21) | - | Not Reported | 56% reduction (P < 0.01) | [4] |
| Tumor VEGFR-3 Levels Reduction | Daily oral gavage (day 5-21) | - | 39% (P = 0.05) | 51% (P < 0.01) | [4] |
Experimental Protocols
4T1 Cell Culture
Objective: To maintain and expand 4T1 cells for in vivo implantation.
Materials:
-
4T1 cell line (e.g., ATCC CRL-2539)
-
Complete growth medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Thaw a cryopreserved vial of 4T1 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. To do this, wash the cell monolayer with PBS, add 2-3 mL of trypsin-EDTA, and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cells in a conical tube.
-
Centrifuge, resuspend, and re-plate at a suitable dilution (e.g., 1:5 to 1:10).
-
For tumor implantation, use cells in the exponential growth phase.
Orthotopic 4T1 Tumor Implantation
Objective: To establish primary mammary tumors in BALB/c mice.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 cells in exponential growth phase
-
Sterile PBS or serum-free medium
-
Insulin syringes (28-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Protocol:
-
Harvest 4T1 cells as described in Protocol 1.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Anesthetize a female BALB/c mouse.
-
Inject 1 x 10^5 cells (in 100 µL) into the fourth inguinal mammary fat pad.[2]
-
Monitor the mice for tumor development. Palpable tumors typically appear within 7-14 days.[2]
-
Measure tumor volume 2-3 times weekly using calipers. Calculate volume using the formula: V = (length x width²)/2.[7]
Caption: Workflow for in vivo efficacy study.
This compound Administration
Objective: To treat tumor-bearing mice with SAR131675.
Materials:
-
This compound
-
Vehicle (appropriate for solubilizing the compound)
-
Oral gavage needles
Protocol:
-
Prepare SAR131675 solution in the chosen vehicle at the desired concentrations (e.g., 30 mg/kg and 100 mg/kg).
-
Begin treatment when tumors reach a predetermined size (e.g., ~100 mm³), typically around day 5 post-implantation.[7]
-
Administer the vehicle or SAR131675 solution daily via oral gavage.[7]
-
Monitor the body weight of the mice throughout the treatment period to assess toxicity. SAR131675 is generally well-tolerated.[4]
-
Continue treatment for the duration of the study (e.g., until day 21).[4]
Assessment of Metastasis
Objective: To quantify the extent of metastatic disease in lymph nodes and lungs.
Materials:
-
Dissection tools
-
Bouin's solution or 10% neutral buffered formalin
-
ELISA kit for osteopontin
-
Microscope
Protocol:
A. Lymph Node Metastasis (Biomarker-based):
-
At the end of the study, euthanize the mice and harvest the sentinel lymph nodes.
-
Prepare tissue lysates from the lymph nodes.
-
Quantify osteopontin levels, a marker for 4T1 cell infiltration, using an ELISA kit according to the manufacturer's instructions.[4] A significant increase in osteopontin indicates metastatic infiltration.[4]
B. Lung Metastasis (Nodule Counting):
-
Harvest the lungs and fix them in Bouin's solution or 10% neutral buffered formalin. The use of Bouin's solution will stain the lung tissue yellow while metastatic nodules remain white, facilitating counting.
-
After 24 hours of fixation, transfer the lungs to 70% ethanol.
-
Count the number of visible metastatic nodules on the lung surface under a dissecting microscope.[4]
C. Metastatic Cell Quantification (Clonogenic Assay): The 4T1 cell line is resistant to 6-thioguanine, which can be exploited for precise quantification of metastatic cells.[1]
-
Harvest organs of interest (e.g., lungs, liver).
-
Mince the tissue and digest with an enzyme cocktail (e.g., collagenase/dispase) to obtain a single-cell suspension.
-
Plate the cell suspension in complete growth medium containing 6-thioguanine (60 µM).
-
Only the 4T1 cells will survive and form colonies.
-
After 10-14 days, stain the colonies with crystal violet and count them. This provides a quantitative measure of the number of viable metastatic cells in the organ.
Conclusion
The 4T1 orthotopic mammary carcinoma model is a robust and clinically relevant system for evaluating novel cancer therapeutics. When combined with the selective VEGFR-3 inhibitor this compound, this model allows for the detailed investigation of anti-lymphangiogenic and immunomodulatory therapeutic strategies. The protocols and data presented here provide a comprehensive guide for researchers aiming to study the effects of VEGFR-3 inhibition on primary tumor growth and metastatic progression in an aggressive breast cancer model.
References
- 1. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Multi-Omics Characterization of the 4T1 Murine Mammary Gland Tumor Model [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols: (Rac)-SAR131675 in the RIP1-Tag2 Transgenic Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RIP1-Tag2 transgenic mouse is a well-established model for studying pancreatic neuroendocrine tumors (PNETs). These mice express the SV40 large T-antigen under the control of the rat insulin promoter, leading to the spontaneous development of insulinomas through a multi-stage process that closely mimics human PNET progression. A key feature of this model is the "angiogenic switch," a critical step where hyperplastic islets become vascularized, leading to rapid tumor growth. This makes the RIP1-Tag2 model particularly valuable for the preclinical evaluation of anti-angiogenic therapies.
(Rac)-SAR131675 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase. VEGFR-3 signaling is crucial for lymphangiogenesis and also plays a role in tumor angiogenesis. This document provides detailed application notes and protocols for the use of this compound in the RIP1-Tag2 mouse model, based on preclinical studies demonstrating its anti-tumor and anti-metastatic activities.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in the RIP1-Tag2 mouse model.
Table 1: Efficacy of this compound in a Prevention Study in RIP1-Tag2 Mice
| Treatment Group | Number of Angiogenic Islets | Reduction in Angiogenic Islets (%) | P-value |
| Vehicle | 58 ± 5 | - | - |
| This compound (100 mg/kg/day) | 34 ± 3 | 42 | < 0.001 |
| Data from a study where treatment was administered from week 5 to week 10.[1] |
Table 2: Efficacy of this compound in an Intervention Study in RIP1-Tag2 Mice
| Treatment Group | Tumor Burden (mm³) | Reduction in Tumor Burden (%) | P-value |
| Vehicle | 150 ± 30 | - | - |
| This compound (100 mg/kg/day) | 57 ± 15 | 62 | < 0.05 |
| Data from a study where treatment was administered from week 10 to week 12.5.[1] |
Table 3: Effect of this compound on Survival in RIP1-Tag2 Mice
| Treatment Group | Median Survival (days) | Increase in Lifespan (%) | P-value |
| Vehicle | 98 | - | - |
| This compound (100 mg/kg/day) | 109 | 11.2 | 0.01 |
| Data from a study where treatment was initiated at week 12.[1] |
Signaling Pathway
The diagram below illustrates the VEGFR-3 signaling pathway, which is the primary target of this compound.
References
Application Notes and Protocols: Immunohistochemistry for VEGFR-3 after (Rac)-SAR131675 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) in preclinical tissue samples following treatment with (Rac)-SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor. This document includes an overview of the compound, detailed experimental protocols, and data presentation guidelines to facilitate the assessment of its biological effects.
Introduction to this compound and VEGFR-3
This compound is a selective inhibitor of the VEGFR-3 tyrosine kinase.[1][2] VEGFR-3 is a key receptor in lymphangiogenesis, the formation of new lymphatic vessels, and its signaling is implicated in tumor metastasis and other pathologies.[1] The ligands for VEGFR-3, VEGF-C and VEGF-D, activate the receptor, leading to downstream signaling cascades that promote lymphatic endothelial cell proliferation, survival, and migration.[2][3] this compound exerts its anti-lymphangiogenic, anti-tumoral, and anti-metastatic effects by blocking the ATP-binding site of the VEGFR-3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pathways.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | IC50 Value | Reference |
| VEGFR-3 Tyrosine Kinase Activity | Recombinant Human VEGFR-3 | ~20 nM | [1][2] |
| VEGFR-3 Autophosphorylation | HEK Cells | 45 nM | [2] |
| Cell Proliferation (VEGF-C induced) | Primary Human Lymphatic Cells | ~20 nM | [1][2] |
| Cell Proliferation (VEGF-D induced) | Primary Human Lymphatic Cells | ~20 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Murine Mammary Carcinoma Model (4T1)
| Parameter | Dosage | Effect | Reference |
| Tumor Volume Reduction | 30 mg/kg/day | 24% reduction | [1] |
| 100 mg/kg/day | 50% reduction | [1] | |
| VEGFR-3 Levels in Tumor Lysates | 30 mg/kg/day | 39% reduction | [1] |
| 100 mg/kg/day | 51% reduction | [1] | |
| Lymph Node Metastasis (Osteopontin levels) | 100 mg/kg/day | 56% reduction | [1] |
| Lung Metastases | 100 mg/kg/day | 28% reduction | [1] |
Signaling Pathways and Experimental Workflow
VEGF-C/VEGFR-3 Signaling Pathway and Inhibition by this compound
Caption: VEGF-C binding to VEGFR-3 induces receptor dimerization and autophosphorylation, activating downstream signaling pathways that promote lymphangiogenesis. This compound inhibits the tyrosine kinase activity of VEGFR-3, blocking this cascade.
Experimental Workflow for VEGFR-3 Immunohistochemistry
Caption: A typical workflow for the immunohistochemical analysis of VEGFR-3 in tissue samples from this compound-treated animals.
Detailed Experimental Protocols
In Vivo Administration of this compound
1. Animal Models:
-
Murine tumor models such as mammary (4T1), colorectal, or lung carcinoma are commonly used.[1][4] The choice of model will depend on the research question.
2. Formulation and Dosing:
-
This compound can be formulated for oral administration. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Effective doses in mice have been reported in the range of 30-100 mg/kg, administered daily by oral gavage.[1]
3. Treatment Schedule:
-
Treatment can be initiated at a predetermined tumor volume or a specific time point after tumor cell inoculation.
-
The duration of treatment will vary depending on the experimental design but typically lasts for several weeks.
Tissue Collection and Preparation
1. Euthanasia and Tissue Harvest:
-
At the end of the treatment period, animals are euthanized according to approved institutional guidelines.
-
Tumors and other relevant tissues (e.g., lymph nodes, lungs) are carefully dissected.
2. Fixation:
-
Tissues should be fixed in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
3. Processing and Embedding:
-
Following fixation, tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.
4. Sectioning:
-
Paraffin-embedded tissue blocks are sectioned at a thickness of 4-5 µm using a microtome and mounted on positively charged slides.
Immunohistochemistry Protocol for VEGFR-3
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate sections through a graded series of ethanol (100%, 95%, 70%), 5 minutes each.
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) and heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
3. Peroxidase and Protein Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with phosphate-buffered saline (PBS).
-
Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
4. Primary Antibody Incubation:
-
Dilute the primary anti-VEGFR-3 antibody in blocking buffer to its optimal concentration (to be determined by titration). A polyclonal goat anti-mouse VEGFR-3 antibody is a suitable choice.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or rabbit anti-goat IgG) for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with PBS.
-
Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
6. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount the slides with a permanent mounting medium and a coverslip.
7. Controls:
-
Negative Control: Omit the primary antibody to check for non-specific staining from the secondary antibody and detection reagents.
-
Positive Control: Use a tissue known to express VEGFR-3 (e.g., lymph node, certain tumor types) to validate the staining procedure.
Quantification of VEGFR-3 Staining
-
Stained slides should be imaged using a light microscope.
-
The extent of VEGFR-3 staining can be quantified using image analysis software.
-
Parameters to measure may include the percentage of positive staining area or the staining intensity within a defined region of interest (e.g., tumor, stroma).
-
The number of VEGFR-3 positive vessels per unit area can also be determined to assess lymphangiogenesis.
Conclusion
This document provides a framework for the immunohistochemical evaluation of VEGFR-3 in preclinical models treated with this compound. Adherence to these detailed protocols will enable researchers to robustly assess the pharmacodynamic effects of this VEGFR-3 inhibitor and its impact on lymphangiogenesis and tumor biology. Careful optimization of the immunohistochemistry protocol is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with (Rac)-SAR131675
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SAR131675 is a potent and selective small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Primarily involved in lymphangiogenesis, the signaling pathway of VEGFR-3, activated by its ligands VEGF-C and VEGF-D, plays a crucial role in the development and maintenance of the lymphatic system.[1] Emerging evidence highlights the expression of VEGFR-3 on various immune cells, including macrophages and myeloid-derived suppressor cells (MDSCs), suggesting a role for this pathway in modulating the tumor microenvironment and immune responses.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the effects of this compound on immune cell populations. The provided methodologies are designed to enable researchers to investigate the immunomodulatory properties of this compound, particularly its impact on myeloid cell differentiation and function within preclinical models.
Mechanism of Action of this compound
This compound exerts its biological effects by binding to the ATP-binding site of the VEGFR-3 tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[1] This blockade primarily affects two major signaling cascades: the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation, and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell differentiation and migration. By inhibiting these pathways in VEGFR-3-expressing immune cells, SAR131675 can alter their phenotype and function.
VEGFR-3 Signaling Pathway Diagram
Caption: VEGFR-3 Signaling and Inhibition by SAR131675.
Data Presentation: Effects of this compound on Immune Cell Populations
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on myeloid cell populations in tumor-bearing mice, as determined by flow cytometry.
Table 1: Effect of SAR131675 on Splenic and Blood Myeloid-Derived Suppressor Cells (MDSCs)
| Treatment Group | Organ | % of GR1+ CD11b+ cells (Mean ± SEM) |
| 4T1 Tumor-bearing (Vehicle) | Spleen | 25.4 ± 2.5 |
| 4T1 Tumor-bearing + SAR131675 | Spleen | 12.5 ± 1.9 |
| 4T1 Tumor-bearing (Vehicle) | Blood | 35.1 ± 3.1 |
| 4T1 Tumor-bearing + SAR131675 | Blood | 18.2 ± 2.8 |
Data adapted from Espagnolle et al., Cancers, 2014.[3]
Table 2: Effect of SAR131675 on Tumor-Infiltrating Macrophage Populations
| Treatment Group | Tumor-Infiltrating Myeloid Cell Subpopulation | % of CD11b+ cells (Mean) |
| 4T1 Tumor-bearing (Vehicle) | F4/80 high | 65 |
| 4T1 Tumor-bearing + SAR131675 | F4/80 high | 35 |
| 4T1 Tumor-bearing (Vehicle) | F4/80 low | 20 |
| 4T1 Tumor-bearing + SAR131675 | F4/80 low | 38 |
Data adapted from Espagnolle et al., Cancers, 2014.[3] These results suggest that SAR131675 treatment reduces the proportion of F4/80 high macrophages, which are often associated with an immunosuppressive M2-like phenotype, while increasing the proportion of F4/80 low macrophages, potentially corresponding to a more pro-inflammatory M1-like phenotype.[3]
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of immune cell populations in response to this compound treatment in a murine tumor model.
Protocol 1: Preparation of Single-Cell Suspensions from Spleen and Blood
Materials:
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
ACK Lysis Buffer (for red blood cell lysis)
-
70 µm cell strainers
-
Ficoll-Paque PLUS
-
15 mL and 50 mL conical tubes
-
Centrifuge
Procedure:
-
Spleen:
-
Aseptically harvest the spleen from euthanized mice and place it in a petri dish containing 5 mL of cold PBS.
-
Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer using the plunger of a 3 mL syringe.
-
Wash the strainer with 10 mL of complete RPMI-1640 medium and collect the cell suspension in a 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of ACK Lysis Buffer. Incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of complete RPMI-1640 medium to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant, resuspend the cell pellet in 5 mL of PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
-
Blood:
-
Collect peripheral blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Dilute the blood 1:1 with PBS in a 15 mL conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes at 4°C.
-
Perform red blood cell lysis using ACK Lysis Buffer as described for splenocytes.
-
Wash the cells, resuspend in PBS, and perform a cell count.
-
Experimental Workflow for Spleen and Blood Sample Preparation
Caption: Workflow for Spleen and Blood Sample Preparation.
Protocol 2: Flow Cytometry Staining for Myeloid Cell Populations
Materials:
-
Prepared single-cell suspensions from spleen, blood, or tumor
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated primary antibodies (see suggested panel below)
-
Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)
-
96-well round-bottom plates or flow cytometry tubes
-
Flow cytometer
Suggested Antibody Panel for Murine Myeloid Cells:
| Target | Fluorochrome | Clone | Purpose |
| CD45 | AF700 | 30-F11 | Leukocyte marker |
| CD11b | PE-Cy7 | M1/70 | Myeloid marker |
| Gr-1 (Ly-6G/Ly-6C) | APC | RB6-8C5 | MDSC marker |
| F4/80 | PE | BM8 | Macrophage marker |
| CD86 | FITC | GL-1 | M1 macrophage marker |
| CD206 (MMR) | BV421 | C068C2 | M2 macrophage marker |
| Viability Dye | e.g., Zombie NIR™ | - | Exclude dead cells |
Staining Procedure:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well plate or to a flow cytometry tube.
-
Add Fc Block to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the predetermined optimal concentrations of the fluorochrome-conjugated primary antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer, centrifuging at 400 x g for 3 minutes at 4°C between washes.
-
Resuspend the cell pellet in 200 µL of Flow Cytometry Staining Buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
Gate on leukocytes using CD45.
-
From the CD45+ population, gate on myeloid cells using CD11b.
-
Within the CD11b+ gate, identify MDSCs (Gr-1+) and macrophages (F4/80+).
-
Further characterize the F4/80+ macrophages based on their expression of CD86 (M1-like) and CD206 (M2-like).
Gating Strategy for Myeloid Cell Analysis
Caption: Gating Strategy for Myeloid Cell Analysis.
Conclusion
The provided application notes and protocols offer a framework for investigating the immunomodulatory effects of this compound using flow cytometry. By quantifying changes in immune cell populations, particularly MDSCs and macrophage subsets, researchers can gain valuable insights into the compound's mechanism of action and its potential for therapeutic applications in oncology and other diseases where the immune system plays a critical role. The detailed protocols and data presentation guidelines are intended to facilitate reproducible and high-quality data generation for researchers in academic and industrial settings.
References
Troubleshooting & Optimization
(Rac)-SAR131675 solubility and formulation challenges
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling the solubility and formulation challenges associated with (Rac)-SAR131675.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is the racemic mixture of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3)[1]. It belongs to the 1,8-naphthyridine-3-carboxamide class of compounds[2][3]. Due to its chemical structure, it is a poorly water-soluble compound, which presents challenges for its use in aqueous-based in vitro and in vivo experimental systems.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂N₄O₄ | [4] |
| Molecular Weight | 358.4 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
| Storage Stability | ≥ 4 years at -20°C (as solid) | [5] |
Q2: What are the known solubility limits of this compound in common solvents?
This compound exhibits poor aqueous solubility but is soluble in several organic solvents. Preparing a high-concentration stock solution in an appropriate organic solvent is the first step for most experimental applications.
Solubility Data for this compound
| Solvent | Solubility | Reference |
| Chloroform | 30 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | 72 mg/mL (200.89 mM) | [1] |
| Ethanol | < 1 mg/mL | [6] |
| Water | Essentially insoluble (< 1 mg/mL) | [6] |
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my in vitro assay. What can I do to prevent this?
This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is low. Here are several strategies to mitigate this:
-
Lower the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally below 0.5%) to minimize its effect on the cells or assay components.
-
Use a Co-solvent System: For in vivo studies, a co-solvent system is often necessary. A common formulation includes DMSO, PEG300, and Tween-80 in a saline solution[7].
-
Inclusion of Solubilizing Agents: Agents like cyclodextrins (e.g., SBE-β-CD) can encapsulate hydrophobic molecules, increasing their aqueous solubility[7].
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and handling of this compound.
Problem 1: Difficulty in preparing a stable aqueous solution for in vitro cell-based assays.
-
Observation: Precipitation or cloudiness is observed upon dilution of the DMSO stock in cell culture media or buffer.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting in vitro solubility.
Problem 2: Low or inconsistent in vivo efficacy potentially due to poor bioavailability.
-
Observation: Animal studies show variable or lower-than-expected therapeutic effects.
-
Troubleshooting Workflow:
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly for 2-3 minutes to ensure complete dissolution.
-
If necessary, briefly sonicate in a water bath to aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of an In Vivo Formulation using a Co-solvent System
This protocol is adapted from a commonly used formulation for poorly soluble compounds for parenteral administration in animal models.[7]
-
Materials:
-
This compound stock solution in DMSO (e.g., 14.3 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure (to prepare 1 mL of a 1.43 mg/mL solution):
-
Start with 100 µL of a 14.3 mg/mL stock solution of this compound in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently but thoroughly.
-
The final composition of this formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This formulation should be prepared fresh before each use.
-
Protocol 3: Preparation of an In Vivo Formulation using a Cyclodextrin-based System
This protocol provides an alternative to the co-solvent system, which may be beneficial for reducing potential toxicity associated with organic solvents.[7]
-
Materials:
-
This compound stock solution in DMSO (e.g., 14.3 mg/mL)
-
20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
-
Procedure (to prepare 1 mL of a 1.43 mg/mL solution):
-
Start with 100 µL of a 14.3 mg/mL stock solution of this compound in DMSO.
-
Add the DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
-
The final composition is 10% DMSO in 90% (20% SBE-β-CD in Saline).
-
This formulation should also be prepared fresh before use.
-
Signaling Pathway
This compound is a selective inhibitor of VEGFR-3. Inhibition of VEGFR-3 blocks the downstream signaling cascade involving ERK1/2 and AKT, which are crucial for cell proliferation, survival, and migration in certain cancer cells.[8][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy SAR131675 [smolecule.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing (Rac)-SAR131675 dosage to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with (Rac)-SAR131675, a selective VEGFR-3 tyrosine kinase inhibitor. The information provided is intended to help optimize experimental design and minimize potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] It functions by blocking the binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3, thereby inhibiting downstream signaling pathways involved in lymphangiogenesis (the formation of lymphatic vessels).[1][4] The compound has demonstrated antilymphangiogenic, antitumoral, and antimetastatic activities in preclinical models.[3][5]
Q2: What are the known in vitro IC50 values for SAR131675?
SAR131675 inhibits VEGFR-3 tyrosine kinase activity with an IC50 of approximately 23 nM.[2][6] It also inhibits VEGFR-3 autophosphorylation in cells with an IC50 of about 45 nM.[3] While highly selective for VEGFR-3, it shows moderate activity against VEGFR-2 with about a 10-fold lower potency.[2][3]
Q3: What were the reasons for the discontinuation of SAR131675 development?
The preclinical development of SAR131675 was terminated due to the observation of adverse metabolic effects.[7] While specific details of these metabolic toxicities are not extensively published, this finding underscores the importance of careful dose-response studies and toxicity assessments in any new investigation.
Q4: Is this compound cytotoxic?
Studies have shown that SAR131675 is not a broadly cytotoxic or cytostatic agent. It did not exhibit antiproliferative activity against a panel of 30 different tumor and primary cell lines, indicating its high specificity for the VEGFR-3 pathway.[2][3]
Troubleshooting Guides
Issue 1: Unexpected In Vitro Cytotoxicity
Potential Cause:
-
Off-target effects at high concentrations: Although highly selective for VEGFR-3, excessively high concentrations may lead to inhibition of other kinases or cellular processes.
-
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic to cells at the final concentration used.
-
Cell line sensitivity: The specific cell line being used may have an uncharacterized sensitivity to the compound or its vehicle.
Troubleshooting Steps:
-
Titrate Compound Concentration: Perform a dose-response curve to determine the optimal concentration that inhibits VEGFR-3 signaling without causing general cytotoxicity. Start with concentrations around the known IC50 (20-50 nM) and extend to a broad range (e.g., 1 nM to 10 µM).
-
Vehicle Control: Ensure that the final concentration of the solvent (e.g., DMSO) in the vehicle control matches the highest concentration used in the experimental wells.
-
Cell Viability Assay: Run a parallel cell viability assay (e.g., MTT, trypan blue exclusion) to distinguish between targeted anti-proliferative effects on lymphatic endothelial cells and general cytotoxicity.
-
Confirm Target Engagement: Use a Western blot to verify the inhibition of VEGFR-3 phosphorylation at the effective, non-toxic concentrations.
Issue 2: Lack of In Vivo Efficacy at Previously Reported Doses
Potential Cause:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) variability: Differences in animal strain, age, or health status can alter drug metabolism and exposure.
-
Compound stability and formulation: Improper storage or formulation of this compound can lead to degradation and reduced activity.
-
Tumor model resistance: The specific tumor model may not be reliant on VEGFR-3 signaling for its growth and metastasis.
Troubleshooting Steps:
-
Verify Compound Integrity: Use analytical methods like HPLC to confirm the purity and concentration of the dosing solution.
-
PK/PD Studies: If possible, conduct a pilot PK study to measure plasma concentrations of the compound over time to ensure adequate exposure. Correlate exposure with target inhibition in tumor or surrogate tissues.
-
Dose Escalation Study: Perform a dose-escalation study in a small cohort of animals to identify a well-tolerated dose that achieves the desired biological effect. Monitor for signs of toxicity.
-
Confirm Target Expression: Before initiating large-scale efficacy studies, confirm that the tumor model expresses VEGFR-3 and its ligands (VEGF-C, VEGF-D).
Quantitative Data
Table 1: In Vitro Potency of SAR131675
| Target | Assay | IC50 | Reference |
| VEGFR-3 | Tyrosine Kinase Activity | 23 nM | [2][6] |
| VEGFR-3 | Autophosphorylation (HEK cells) | 45 nM | [3] |
| VEGFR-2 | Tyrosine Kinase Activity | 235 nM | [6] |
| VEGFR-1 | Tyrosine Kinase Activity | > 3 µM | [6] |
| Lymphatic Cell Survival (VEGFC-induced) | Cell-based | ~20 nM | [2][3] |
Table 2: Preclinical In Vivo Dosages of SAR131675
| Animal Model | Dosage | Route of Administration | Observed Outcome | Reference |
| RIP1-Tag2 Mice (Pancreatic Neuroendocrine Tumors) | 100 mg/kg/day | Oral | Decreased number of angiogenic islets | [5][8] |
| 4T1 Mammary Carcinoma Mice | Not Specified | Not Specified | Reduced tumor growth and metastasis | [3] |
| Colorectal Cancer Liver Metastasis Mice | Not Specified | Daily | Reduced tumor burden | [9] |
| db/db Mice (Diabetic Nephropathy) | Diet containing SAR131675 | Oral (in diet) | Ameliorated dyslipidemia and albuminuria | [1][4] |
Experimental Protocols
Protocol 1: In Vitro VEGFR-3 Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against VEGFR-3 kinase activity.
Materials:
-
Recombinant human VEGFR-3 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phospho-tyrosine specific antibody conjugated to a reporter (e.g., HRP)
-
Plate reader
Methodology:
-
Coat 96-well plates with the poly(Glu, Tyr) substrate.
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO).
-
Add the diluted compound or vehicle to the wells.
-
Add the recombinant VEGFR-3 kinase to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by washing the plates.
-
Add the anti-phospho-tyrosine antibody and incubate.
-
Wash to remove unbound antibody.
-
Add the substrate for the reporter enzyme and measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Murine Tumor Model Toxicity Assessment
Objective: To evaluate the in vivo toxicity of this compound at a therapeutic dose.
Materials:
-
Tumor-bearing mice (e.g., Balb/c with 4T1 tumors)
-
This compound formulated for oral gavage
-
Vehicle control formulation
-
Calipers
-
Body weight scale
-
Blood collection supplies (for clinical chemistry)
-
Tissues for histopathology (liver, kidney, spleen, etc.)
-
Formalin and paraffin
Methodology:
-
Implant tumor cells into the appropriate site (e.g., mammary fat pad for 4T1).
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily by oral gavage at the desired dose (e.g., 100 mg/kg).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week.
-
Perform daily clinical observations for signs of distress (e.g., lethargy, ruffled fur, changes in posture).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis (to assess liver and kidney function).
-
Euthanize the mice and perform a gross necropsy.
-
Collect major organs (liver, kidneys, spleen, heart, lungs) and the tumor.
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histopathological examination.
-
-
Data Analysis: Compare body weight changes, blood parameters, and histopathology findings between the treatment and vehicle groups to identify any treatment-related toxicities.
Visualizations
Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.
Caption: Experimental workflow for optimizing SAR131675 dosage.
References
- 1. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: (Rac)-SAR131675 and VEGFR-2
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for studying the off-target effects of (Rac)-SAR131675 on VEGFR-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known off-target activity on VEGFR-2?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] However, it exhibits moderate off-target activity against VEGFR-2.[1][2]
Q2: What are the reported IC50 values for SAR131675 against VEGFR-3 and VEGFR-2?
A2: SAR131675 inhibits VEGFR-3 tyrosine kinase activity with an IC50 of approximately 20-23 nM.[1][2] Its inhibitory activity against VEGFR-2 is reported with an IC50 of about 235-280 nM.[3] This demonstrates a selectivity ratio of approximately 10-fold for VEGFR-3 over VEGFR-2.[1][2]
Q3: How does SAR131675 inhibit VEGFR-2?
A3: SAR131675 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase domain, preventing the transfer of phosphate from ATP to the substrate.[4]
Q4: What are the downstream signaling pathways of VEGFR-2 that could be affected by SAR131675?
A4: VEGFR-2 activation by its ligand, VEGF-A, triggers several downstream signaling cascades crucial for angiogenesis, cell proliferation, migration, and survival. Key pathways include the PLCγ-PKC-MAPK, PI3K-Akt, and FAK/p38 MAPK pathways.[5][6] Inhibition of VEGFR-2 by SAR131675 can therefore attenuate these signaling events.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound, particularly when investigating its effects on VEGFR-2.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or weaker-than-expected VEGFR-2 inhibition | Compound Solubility/Stability: SAR131675 has limited aqueous solubility. Precipitation in cell culture media or assay buffers can lead to a lower effective concentration. | - Prepare stock solutions in an appropriate solvent like DMSO. - Avoid repeated freeze-thaw cycles of stock solutions. - When diluting into aqueous buffers, ensure the final solvent concentration is low and does not cause precipitation. Visually inspect for any precipitate. - Consider using a solubility-enhancing agent if compatible with the assay. |
| ATP Concentration in Kinase Assay: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration used in the assay. | - Use an ATP concentration that is close to the Km of VEGFR-2 for ATP (typically in the low micromolar range) to obtain physiologically relevant IC50 values. - Ensure the ATP concentration is consistent across all experiments for comparable results. The original study determining the VEGFR-2 IC50 of SAR131675 used 15 µM ATP.[3] | |
| Enzyme Activity: The recombinant VEGFR-2 kinase may have low activity or be unstable. | - Use a high-quality, purified recombinant VEGFR-2 kinase from a reputable supplier. - Aliquot the enzyme upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. - Include a positive control inhibitor (e.g., Sunitinib) to validate enzyme activity and assay performance. | |
| High background signal in cellular assays (e.g., Western blot for pVEGFR-2) | Non-specific antibody binding: The phospho-VEGFR-2 antibody may be cross-reacting with other proteins. | - Optimize the antibody concentration and blocking conditions. - Use a well-validated phospho-specific antibody. - Include appropriate controls, such as cells not stimulated with VEGF-A, to assess baseline phosphorylation. |
| Constitutive VEGFR-2 activation: Some cell lines may exhibit ligand-independent VEGFR-2 phosphorylation. | - Serum-starve the cells for several hours before VEGF-A stimulation to reduce basal receptor activation. | |
| Unexpected cellular effects not attributable to VEGFR-2 inhibition | Off-target effects on other kinases: Although relatively selective for VEGFR-3, SAR131675 may inhibit other kinases at higher concentrations. | - Perform a kinase panel screen to identify other potential off-targets. - Titrate the concentration of SAR131675 to use the lowest effective concentration that inhibits VEGFR-2 phosphorylation without causing widespread off-target effects. - Use a structurally unrelated VEGFR-2 inhibitor as a control to confirm that the observed phenotype is due to VEGFR-2 inhibition. |
Data Presentation
Table 1: Inhibitory Potency of this compound against VEGFR Tyrosine Kinases
| Target | Assay Type | IC50 (nM) | Reference |
| VEGFR-3 | Tyrosine Kinase Activity | ~20-23 | [1][2] |
| VEGFR-3 | Autophosphorylation in HEK cells | ~45 | [1] |
| VEGFR-2 | Tyrosine Kinase Activity | ~235 | [3] |
| VEGFR-2 | Autophosphorylation in HEK cells | ~280 | [3] |
| VEGFR-1 | Tyrosine Kinase Activity | >3000 | [3] |
| VEGFR-1 | Autophosphorylation in HEK cells | ~1000 | [3] |
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay (Adapted from Alam et al., 2012)
This protocol is for determining the IC50 value of this compound against recombinant human VEGFR-2 in a cell-free system.
Materials:
-
Recombinant human VEGFR-2 (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄)
-
96-well microplates
-
Detection reagent (e.g., anti-phosphotyrosine antibody conjugated to HRP and a suitable substrate for colorimetric or chemiluminescent detection)
-
Plate reader
Procedure:
-
Coat the 96-well plates with the Poly(Glu, Tyr) substrate and block non-specific binding sites.
-
Prepare a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Add the diluted SAR131675 or vehicle to the wells.
-
Add the recombinant VEGFR-2 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 15 µM.[3]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by washing the plate.
-
Add the anti-phosphotyrosine antibody and incubate.
-
Wash the plate and add the detection reagent.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of SAR131675 and determine the IC50 value using a suitable software.
VEGFR-2 Autophosphorylation Assay in Cells (Adapted from Alam et al., 2012)
This protocol assesses the ability of this compound to inhibit VEGF-A-induced VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Cells expressing VEGFR-2 (e.g., HUVECs or engineered cell lines)
-
This compound
-
VEGF-A
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells in culture plates and grow to near confluence.
-
Serum-starve the cells for 4-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Immediately place the plates on ice and wash with ice-cold PBS.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using anti-phospho-VEGFR-2 and anti-total VEGFR-2 antibodies.
-
Quantify the band intensities to determine the inhibition of VEGFR-2 phosphorylation.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory effect of SAR131675.
Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Adverse Metabolic Effects of (Rac)-SAR131675
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the biological effects of (Rac)-SAR131675, a selective VEGFR-3 tyrosine kinase inhibitor. While published literature highlights its therapeutic potential, particularly in models of diabetic nephropathy where it showed some favorable metabolic outcomes, its preclinical development was reportedly halted due to undisclosed adverse metabolic effects.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential metabolic-related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[2] Its primary mechanism is to block the signaling pathway activated by the binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3.[2][3] This inhibition disrupts lymphangiogenesis, the formation of lymphatic vessels.[2][3]
Q2: What are the reported adverse metabolic effects of this compound?
A2: The specific adverse metabolic effects that led to the discontinuation of this compound's preclinical development are not detailed in publicly available literature.[1] One study in a diabetic mouse model reported that SAR131675 ameliorated dyslipidemia and lipid accumulation in the kidneys with no significant changes in glucose levels.[3] However, given that other multi-kinase inhibitors targeting VEGFRs can be associated with metabolic alterations, researchers should be vigilant for unexpected metabolic phenotypes.
Q3: What is the known role of VEGFR-3 in metabolism?
A3: VEGFR-3 signaling has been implicated in lipid metabolism. It is involved in the transport of chylomicrons, the primary carriers of dietary triglycerides, from the intestine into the lymphatic system for circulation.[4] Therefore, inhibition of VEGFR-3 could potentially disrupt normal lipid absorption and transport.
Q4: What kind of metabolic parameters should I monitor in my animal studies with this compound?
A4: It is advisable to monitor a panel of metabolic parameters, including but not limited to:
-
Body weight and food intake: To assess overall health and potential effects on appetite.
-
Fasting blood glucose and insulin levels: To evaluate glucose homeostasis and insulin sensitivity.
-
Glucose Tolerance Tests (GTTs) and Insulin Tolerance Tests (ITTs): To dynamically assess glucose disposal and insulin sensitivity.
-
Serum lipid profile: Including triglycerides, total cholesterol, HDL, and LDL to assess for dyslipidemia.
Troubleshooting Guides
This section provides guidance on how to approach unexpected metabolic findings in your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Weight Loss | - Reduced food/water intake due to compound administration stress or off-target effects.- Altered nutrient absorption. | - Monitor food and water consumption daily.- Consider a different vehicle or route of administration to minimize stress.- Perform a lipid absorption assay to check for malabsorption. |
| Hyperglycemia or Impaired Glucose Tolerance | - Off-target effects on insulin signaling pathways.- Pancreatic beta-cell dysfunction. | - Conduct an Insulin Tolerance Test (ITT) to assess insulin sensitivity.- Measure fasting insulin levels.- Perform histological analysis of the pancreas. |
| Hypoglycemia | - Increased insulin sensitivity.- Off-target effects on glucose metabolism. | - Confirm with repeated blood glucose measurements.- Conduct an Insulin Tolerance Test (ITT). |
| Elevated Serum Triglycerides (Hypertriglyceridemia) | - Impaired chylomicron clearance due to VEGFR-3 inhibition in the intestine.- Increased hepatic lipid production. | - Measure postprandial triglyceride levels after a lipid challenge.- Analyze gene expression of enzymes involved in lipid metabolism in the liver and intestine. |
| No Observable Metabolic Effect (Contradictory to expected outcome) | - Incorrect dosage or formulation.- Insufficient statistical power.- Animal model is not sensitive to the metabolic effects of the compound. | - Verify the formulation and dose of the compound.- Increase the number of animals per group.- Consider using a different animal model, potentially one with a pre-existing metabolic challenge. |
Experimental Protocols
Protocol 1: In Vivo Glucose Tolerance Test (GTT) in Mice
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Materials:
-
This compound and vehicle control
-
D-glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restraining device
-
Syringes and needles for intraperitoneal (IP) injection
-
Blood collection tubes (e.g., EDTA-coated capillaries)
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the initial body weight of each mouse.
-
Administer this compound or vehicle control at the desired dose and time point before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure basal glucose levels.
-
Administer D-glucose solution via intraperitoneal injection at a dose of 2 g/kg body weight.
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Plot the blood glucose levels over time for each group and calculate the area under the curve (AUC) for statistical analysis.
Protocol 2: In Vivo Insulin Tolerance Test (ITT) in Mice
Objective: To assess the systemic insulin sensitivity of mice.
Materials:
-
This compound and vehicle control
-
Humulin R (or other regular human insulin) diluted in sterile saline
-
Glucometer and test strips
-
Restraining device
-
Syringes and needles for intraperitoneal (IP) injection
-
Blood collection tubes
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the initial body weight of each mouse.
-
Administer this compound or vehicle control at the desired dose and time point before the insulin challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure basal glucose levels.
-
Administer insulin via intraperitoneal injection at a dose of 0.75 U/kg body weight.
-
Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose concentrations at each time point.
-
Plot the percentage of initial blood glucose over time for each group.
Protocol 3: Serum Triglyceride Measurement in Mice
Objective: To quantify the level of triglycerides in mouse serum.
Materials:
-
This compound and vehicle control
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Commercial triglyceride assay kit
-
Microplate reader
Procedure:
-
Treat mice with this compound or vehicle control as per the experimental design. Fasting or non-fasting blood collection will depend on the specific research question.
-
Collect blood via a suitable method (e.g., retro-orbital sinus, cardiac puncture) into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Carefully collect the serum supernatant.
-
Perform the triglyceride assay on the serum samples according to the manufacturer's instructions of the commercial kit.
-
Measure the absorbance using a microplate reader and calculate the triglyceride concentrations based on the standard curve.
Data Presentation
Table 1: Example of Quantitative Data Summary for Metabolic Parameters
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Body Weight Change (%) | |||
| Fasting Blood Glucose (mg/dL) | |||
| Fasting Serum Insulin (ng/mL) | |||
| GTT AUC (mg/dL*min) | |||
| ITT Nadir (% of baseline) | |||
| Serum Triglycerides (mg/dL) | |||
| Total Cholesterol (mg/dL) |
All data should be presented as mean ± SEM. Statistical significance should be indicated.
Visualizations
Caption: VEGFR-3 signaling pathway and its potential link to lipid metabolism.
Caption: General experimental workflow for assessing metabolic effects.
References
- 1. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VEGFR-3 Signaling Regulates Triglyceride Retention and Absorption in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-SAR131675 stability in solution and storage conditions
This technical support center provides guidance on the stability, storage, and handling of (Rac)-SAR131675 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under specific temperature conditions to ensure its stability. For long-term storage, -20°C is recommended.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored frozen to maintain stability. For extended periods, -80°C is the preferred temperature.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in several organic solvents and aqueous solutions containing co-solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. For in vivo experiments, specific formulations using co-solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil are recommended.
Q4: Is there any information available on the degradation pathways of this compound?
A4: Currently, there is no publicly available information detailing the specific degradation pathways or degradation products of this compound. It is recommended that researchers perform their own stability studies under their specific experimental conditions if degradation is a concern.
Troubleshooting Guides
Issue 1: My this compound is not dissolving properly.
-
Possible Cause: The concentration you are trying to achieve may exceed the solubility of the compound in the chosen solvent.
-
Troubleshooting Steps:
-
Review the solubility data to ensure you are within the known solubility limits for your solvent.
-
Gentle heating and/or sonication can be used to aid in the dissolution of the compound.[1]
-
For aqueous-based solutions, ensure the pH of the solution is appropriate, as solubility can be pH-dependent.
-
When using DMSO, ensure it is of high purity and not moisture-absorbent, as this can reduce solubility.[2]
-
Issue 2: I am observing precipitation in my this compound solution upon storage.
-
Possible Cause: The solution may be supersaturated, or the storage temperature may not be appropriate, leading to decreased solubility over time.
-
Troubleshooting Steps:
-
Ensure the storage temperature is as recommended (-20°C or -80°C for solutions).
-
Before use, allow the vial to equilibrate to room temperature for at least 60 minutes and visually inspect for any precipitation.
-
If precipitation is observed, gentle warming and vortexing may help to redissolve the compound.
-
Consider preparing fresh solutions for critical experiments, especially for in vivo studies, which should ideally be prepared on the day of use.[1]
-
Issue 3: I am concerned about the stability of my working solution during a long experiment.
-
Possible Cause: The stability of this compound in your specific experimental buffer and at the working temperature may be limited.
-
Troubleshooting Steps:
-
As there is limited public data on the stability of this compound in various buffers, it is recommended to perform a preliminary stability test under your experimental conditions.
-
This can be done by preparing the working solution and analyzing its concentration and purity by a suitable analytical method (e.g., HPLC) at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
For long-term experiments, consider preparing fresh working solutions at appropriate intervals.
-
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Solution (in Solvent) | -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Table 2: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Notes |
| DMSO | ≥ 72 mg/mL (200.89 mM) | Use fresh, high-purity DMSO as it is hygroscopic.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL (3.99 mM) | For in vivo use. Prepare fresh on the day of use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.43 mg/mL (3.99 mM) | For in vivo use. Prepare fresh on the day of use.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.43 mg/mL (3.99 mM) | For in vivo use. Prepare fresh on the day of use.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 358.39 g/mol ). For 1 mL of a 10 mM solution, you will need 3.58 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: General Procedure for Stability Assessment by HPLC
This is a general guideline, and the specific parameters should be optimized for your equipment and experimental needs.
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the solvent or buffer of interest.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system to determine the initial peak area and purity.
-
Storage: Store the solution under the desired storage conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours; 7, 14, 30 days), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
-
Suggested HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (a common starting point is 254 nm).
-
Injection Volume: 10 µL.
-
Mandatory Visualization
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
References
Troubleshooting inconsistent results in (Rac)-SAR131675 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with (Rac)-SAR131675.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Its primary mechanism is to block the autophosphorylation and activation of VEGFR-3, thereby inhibiting downstream signaling pathways involved in lymphangiogenesis (the formation of lymphatic vessels).[2] It has been shown to have antitumoral and antimetastatic activities by inhibiting both lymphangiogenesis and the infiltration of tumor-associated macrophages (TAMs).[3][4]
Q2: What are the key downstream signaling pathways affected by SAR131675?
SAR131675 primarily targets the VEGFR-3 signaling cascade. Upon binding of its ligands (VEGF-C or VEGF-D), VEGFR-3 dimerizes and autophosphorylates, leading to the activation of major downstream pathways, including:
-
PI3K-Akt pathway: Promotes cell survival, growth, and proliferation.[5][6]
-
MAPK-ERK pathway: Involved in cell differentiation, proliferation, and migration.[5][6]
By inhibiting VEGFR-3, SAR131675 effectively dampens these signaling cascades in lymphatic endothelial cells.[5]
Q3: Does SAR131675 have any off-target effects?
While SAR131675 is highly selective for VEGFR-3, it does exhibit moderate activity against VEGFR-2, another important receptor in angiogenesis (the formation of new blood vessels).[2] The inhibitory activity against VEGFR-2 is approximately 10-fold less than against VEGFR-3.[2] Researchers should be aware of this potential off-target effect, especially at higher concentrations, as it may influence experimental outcomes related to angiogenesis.
Troubleshooting Guide
Inconsistent Inhibitory Activity
Q4: We are observing variable IC50 values for this compound in our cellular assays. What could be the cause?
Inconsistent inhibitory activity can stem from several factors:
-
Racemic Mixture: The "(Rac)" prefix indicates that the compound is a racemic mixture, containing equal amounts of two enantiomers (R and S forms). Enantiomers can have different biological activities and potencies.[7][8] It is possible that one enantiomer is significantly more active than the other.[7] Variations in the exact ratio of enantiomers between batches, or stereoselective degradation, could lead to inconsistent results.
-
Compound Stability: Like many small molecule inhibitors, the stability of SAR131675 in solution is critical. Ensure proper storage of stock solutions (e.g., aliquoted at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[9] It is also advisable to prepare fresh working dilutions for each experiment.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the media can influence cellular response to inhibitors. Standardize these parameters across experiments to ensure reproducibility.
Experimental Workflow for Troubleshooting Inconsistent Activity
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Solubility and Formulation Issues
Q5: We are having trouble dissolving this compound for our in vivo studies, and sometimes see precipitation. What is the recommended formulation?
Proper solubilization is crucial for consistent results. For in vitro studies, SAR131675 is typically dissolved in DMSO. For in vivo experiments, several formulations can be used, and precipitation can be an issue. If precipitation occurs, gentle heating and/or sonication can aid dissolution.
Recommended In Vivo Formulations:
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Solvent 3 | 5% Tween-80 | - | - |
| Solvent 4 | 45% Saline | - | - |
| Final Concentration | ≥ 1.43 mg/mL | ≥ 1.43 mg/mL | ≥ 1.43 mg/mL |
Note: For in vivo studies, it is recommended to prepare fresh solutions daily.
Unexpected Cellular Effects
Q6: We are observing unexpected effects on cell proliferation in a cell line that does not express high levels of VEGFR-3. What could be the reason?
This could be due to off-target effects or non-specific toxicity.
-
VEGFR-2 Inhibition: As SAR131675 has moderate activity against VEGFR-2, if your cell line expresses this receptor and relies on its signaling for proliferation, you may observe an effect.[2]
-
Non-specific Toxicity: At high concentrations, small molecule inhibitors can cause cytotoxicity through mechanisms unrelated to their intended target.[10] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level for your cells (typically <0.5%). Always include a vehicle-only control in your experiments.[10]
Experimental Protocols
Protocol 1: In Vitro VEGFR-3 Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on VEGFR-3 kinase activity.
-
Plate Coating: Pre-coat a 96-well plate with a suitable substrate for VEGFR-3 kinase (e.g., poly-Glu-Tyr).
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Kinase Reaction: Add recombinant human VEGFR-3 kinase and ATP to initiate the phosphorylation of the substrate.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify substrate phosphorylation. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining or an ELISA-based method with a phospho-specific antibody.
Workflow for an In Vitro Kinase Assay
Caption: A simplified workflow for a typical in vitro kinase inhibition assay.
Protocol 2: Cell-Based VEGFR-3 Phosphorylation Assay
This protocol measures the ability of this compound to inhibit VEGFR-3 phosphorylation in intact cells.
-
Cell Culture and Treatment: Culture cells expressing VEGFR-3 (e.g., human dermal lymphatic endothelial cells - HDLECs) in serum-free media overnight. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
VEGF-C Stimulation: Stimulate the cells with recombinant human VEGF-C to induce VEGFR-3 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting or ELISA:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated VEGFR-3 (p-VEGFR-3) and total VEGFR-3.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of p-VEGFR-3 in the cell lysates.
-
-
Data Analysis: Quantify the p-VEGFR-3 signal and normalize it to the total VEGFR-3 signal to determine the extent of inhibition.
Signaling Pathway Diagram
VEGFR-3 Signaling Pathway and Inhibition by SAR131675
Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are VEGFR3 antagonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 7. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: (Rac)-SAR131675 In Vivo Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with guidance on measuring target engagement of (Rac)-SAR131675 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a receptor tyrosine kinase. This compound is a potent and selective inhibitor of VEGFR-3's tyrosine kinase activity.[1][2][3][4] It is important to distinguish it from ROCK inhibitors, which are a different class of kinase inhibitors.
Q2: How does this compound inhibit VEGFR-3?
A2: this compound is an ATP-competitive inhibitor.[2] It binds to the ATP-binding pocket of the VEGFR-3 kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor. This inhibition blocks the autophosphorylation of VEGFR-3 and the subsequent downstream signaling cascades.[1][4]
Q3: What are the direct downstream effects of VEGFR-3 inhibition by this compound in vivo?
A3: Inhibition of VEGFR-3 by this compound leads to a reduction in lymphangiogenesis (the formation of new lymphatic vessels).[1][5] In preclinical tumor models, it has been shown to decrease lymph node invasion and lung metastasis.[1] Furthermore, it can reduce the infiltration of tumor-associated macrophages (TAMs).[1]
Q4: How can I measure VEGFR-3 target engagement in vivo?
A4: The most direct method to measure VEGFR-3 target engagement in vivo is to assess the phosphorylation status of the receptor in tissues or cells of interest. A decrease in VEGFR-3 phosphorylation upon treatment with this compound indicates successful target engagement. Common techniques for this include Western blotting, ELISA, and flow cytometry.[6][7]
Q5: Can I use peripheral blood leukocytes (PBLs) as a surrogate tissue for measuring target engagement?
A5: Yes, assessing the phosphorylation of VEGFRs in PBLs can be a feasible and noninvasive pharmacodynamic biomarker for in vivo target engagement of VEGFR inhibitors.[6] This approach has been successfully used for other VEGFR inhibitors and may be applicable to this compound.[6]
Troubleshooting Guides
Western Blotting for Phosphorylated VEGFR-3 (pVEGFR-3)
Issue: Weak or No Signal for pVEGFR-3
| Possible Cause | Solution |
| Low abundance of pVEGFR-3 | Increase the amount of protein loaded on the gel.[8] Consider immunoprecipitating VEGFR-3 to enrich the sample before running the Western blot. |
| Inefficient phosphorylation | Ensure that the in vivo model has activated VEGFR-3 signaling. This can be ligand-dependent (VEGF-C or VEGF-D).[9] A positive control group without the inhibitor is crucial. |
| Antibody Issues | Use a phospho-specific antibody with a proven track record for your application.[10] Ensure the primary antibody is used at the recommended concentration and incubate overnight at 4°C to enhance signal.[8] |
| Suboptimal Transfer | For large proteins like VEGFR-3, ensure complete transfer from the gel to the membrane. A wet transfer system is often more efficient for high molecular weight proteins.[11] |
| Inadequate Detection | Use a highly sensitive chemiluminescent substrate to amplify the signal, especially for low-abundance proteins.[10] |
Issue: High Background on pVEGFR-3 Western Blots
| Possible Cause | Solution |
| Inappropriate Blocking Agent | Avoid using non-fat milk for blocking, as it contains phosphoproteins (like casein) that can cause high background.[10][12] Use Bovine Serum Albumin (BSA) or other protein-free blocking agents instead. |
| Non-specific Antibody Binding | Optimize the primary and secondary antibody concentrations. Increase the number and duration of wash steps to remove non-specifically bound antibodies.[8] |
| Buffer Composition | Use Tris-Buffered Saline with Tween 20 (TBST) for wash steps and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with the detection of phosphorylated proteins.[10][12] |
Quantitative Data Summary
| Parameter | This compound Value | Reference |
| IC50 (VEGFR-3 tyrosine kinase activity) | 20-23 nM | [1][3][4] |
| IC50 (VEGFR-3 autophosphorylation in HEK cells) | 45 nM | [1][4] |
| IC50 (VEGFR-2 tyrosine kinase activity) | 235 nM | [3] |
| IC50 (VEGFR-1 tyrosine kinase activity) | >3000 nM | [3] |
| In vivo effective dose (mouse models) | 100 mg/kg | [2] |
Experimental Protocols
Protocol: In Vivo Assessment of VEGFR-3 Phosphorylation
This protocol provides a general framework. Specific details should be optimized for your experimental model.
-
Animal Dosing: Administer this compound or vehicle control to tumor-bearing mice at the desired dose and schedule.
-
Tissue/Blood Collection: At the designated time point post-dosing, euthanize the animals and collect tumor tissue and/or peripheral blood.
-
Sample Preparation (Tumor Tissue):
-
Immediately snap-freeze the tissue in liquid nitrogen to preserve phosphorylation states.
-
Homogenize the frozen tissue in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Sample Preparation (PBLs):
-
Isolate PBLs from whole blood using density gradient centrifugation.
-
Lyse the cells in ice-cold lysis buffer with protease and phosphatase inhibitors.
-
Proceed with protein concentration determination.
-
-
Western Blotting:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-3 (pVEGFR-3) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe for total VEGFR-3 and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo target engagement studies.
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
- 9. VEGFR-3 controls tip to stalk conversion at vessel fusion sites by reinforcing Notch signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
(Rac)-SAR131675 and hypertension as a side effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Rac)-SAR131675. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is hypertension a known side effect of this compound?
A1: Based on preclinical studies, this compound is not expected to cause significant hypertension. It is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1][2][3] While inhibitors that target the VEGFR-2 pathway are commonly associated with hypertension, the high selectivity of SAR131675 for VEGFR-3 appears to avoid this side effect.[1][4] In one study, rats treated with a high dose of SAR131675 (100 mg/kg) did not show any significant induction of hypertension.[1] This suggests that inhibition of the VEGFR-3 pathway is not a primary driver of this particular adverse event.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective tyrosine kinase inhibitor of VEGFR-3.[2][3] It functions by blocking the autophosphorylation of VEGFR-3 that is induced by its ligands, VEGF-C and VEGF-D.[2][5] This inhibition disrupts the downstream signaling cascade, which includes the ERK1/2 and AKT pathways, thereby impeding processes like lymphangiogenesis (the formation of lymphatic vessels).[1][6] The compound has demonstrated anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in various models.[1][2][3]
Q3: How selective is SAR131675 for VEGFR-3 compared to other kinases like VEGFR-2?
A3: SAR131675 is highly selective for VEGFR-3.[2][3] While it exhibits moderate activity against VEGFR-2, the inhibitory ratio of VEGFR-3 to VEGFR-2 is approximately 10-fold.[3] This selectivity is a key feature, as the inhibition of VEGFR-2 is more commonly associated with hypertension as a side effect in other tyrosine kinase inhibitors.[4]
Troubleshooting Guide
This guide is intended to assist researchers who observe unexpected changes in blood pressure in their experimental models while using this compound.
Issue: An increase in blood pressure is observed in experimental animals following administration of this compound.
Possible Causes and Troubleshooting Steps:
-
Confirm the Accuracy of Blood Pressure Measurements:
-
Question: Is the method of blood pressure measurement validated and consistent?
-
Action: Ensure that the equipment is properly calibrated and that the personnel are trained in the specific technique being used (e.g., tail-cuff plethysmography, radiotelemetry). Refer to the detailed experimental protocol below for best practices.
-
-
Evaluate the Experimental Model:
-
Question: Could the specific animal strain or disease model have a predisposition to hypertension?
-
Action: Review the literature for the known cardiovascular phenotype of your animal model. Consider measuring baseline blood pressure for an adequate duration before starting the experiment to establish a stable baseline.
-
-
Assess the Vehicle Control:
-
Question: Has the vehicle control group been appropriately evaluated?
-
Action: Ensure that the vehicle used to dissolve SAR131675 does not independently affect blood pressure. Administer the vehicle alone to a control group of animals and monitor their blood pressure in parallel with the treated group.
-
-
Consider Compound Formulation and Administration:
-
Question: Is the compound properly solubilized and administered?
-
Action: Improper formulation can lead to stress or other physiological responses that might transiently affect blood pressure. Ensure complete dissolution and follow established protocols for the route of administration.
-
-
Review for Confounding Factors:
-
Question: Are there other experimental variables that could be influencing the results?
-
Action: Factors such as animal handling stress, changes in housing conditions, or diet can all impact blood pressure. Standardize all procedures to minimize variability.
-
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations (IC50) of SAR131675, highlighting its potency and selectivity.
| Target/Process | Ligand/Stimulant | Cell Type/System | IC50 Value | Reference |
| VEGFR-3 Tyrosine Kinase Activity | ATP | Recombinant Human VEGFR-3 | 20 nM | [2][3][5] |
| VEGFR-3 Autophosphorylation | - | HEK Cells (overexpressing VEGFR-3) | 45 nM | [2][3][5] |
| Lymphatic Cell Proliferation | VEGF-C | Human Primary Lymphatic Cells | ~20 nM | [2][3] |
| Lymphatic Cell Proliferation | VEGF-D | Human Primary Lymphatic Cells | ~20 nM | [2] |
| Endothelial Cell Survival | VEGF-A | Human Primary Lymphatic Cells | 664 nM | [1] |
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure Measurement in Rodents using Tail-Cuff Plethysmography
This protocol provides a standardized method for monitoring blood pressure in mice or rats, which can be used to assess the potential cardiovascular effects of this compound.
Materials:
-
Tail-cuff plethysmography system (including restrainer, cuff, pulse sensor, and monitoring unit)
-
Heating pad or chamber
-
Experimental animals (mice or rats)
Procedure:
-
Acclimatization:
-
For at least 3-5 days prior to the first measurement, acclimate the animals to the restraining device and the measurement procedure. Place the animal in the restrainer for 10-15 minutes each day.
-
This step is critical to minimize stress-induced hypertension that can confound the results.
-
-
Preparation for Measurement:
-
Gently warm the animal for 10-15 minutes using a heating pad or warming chamber set to a comfortable temperature (approximately 37°C). This helps to dilate the tail artery for easier detection of the pulse.
-
Carefully place the animal into the appropriate-sized restrainer.
-
Securely fit the occlusion cuff and the volume-pressure recording cuff onto the base of the animal's tail.
-
-
Data Acquisition:
-
Turn on the monitoring system and allow it to stabilize.
-
Initiate a measurement cycle. The system will automatically inflate and deflate the cuffs and record systolic and diastolic blood pressure, as well as heart rate.
-
Perform a series of 5-10 consecutive measurements in a single session.
-
-
Data Analysis:
-
Discard the first few readings of each session to allow the animal to stabilize.
-
Average the remaining readings to obtain the final blood pressure and heart rate values for that time point.
-
Establish a stable baseline blood pressure over several days before administering this compound.
-
Continue to monitor blood pressure at regular intervals throughout the study period.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the VEGFR-3 signaling pathway.
Experimental Workflow for Blood Pressure Monitoring
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VEGF Receptor Inhibitor-Induced Hypertension: Emerging Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physiciansweekly.com [physiciansweekly.com]
Preclinical Development of (Rac)-SAR131675: A Technical Overview and Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The preclinical development of (Rac)-SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, has been a subject of interest for researchers in oncology and other fields. While the compound showed promising efficacy in various preclinical models, its progression to clinical trials was halted. The precise reasons for the termination of its preclinical development have not been extensively detailed in peer-reviewed publications. However, one commercial supplier has noted that the development was ceased due to "adverse metabolic effects"[1].
This technical support center provides a comprehensive overview of the available preclinical data for this compound, along with troubleshooting guides and frequently asked questions to assist researchers working with this compound or similar VEGFR-3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase[2][3]. It inhibits VEGFR-3 autophosphorylation and the proliferation of primary human lymphatic cells induced by the VEGFR-3 ligands, VEGF-C and VEGF-D[2]. While highly selective for VEGFR-3, it does exhibit moderate activity against VEGFR-2[2].
Q2: Why was the preclinical development of this compound terminated?
A2: The definitive reason for the termination of this compound's preclinical development has not been officially published by Sanofi in scientific literature. However, a commercial vendor, MedchemExpress, states that its development was terminated due to "adverse metabolic effects"[1]. This suggests that potential off-target metabolic liabilities may have been identified during safety and toxicology studies. Researchers should consider this potential for metabolic disruption in their experimental designs.
Q3: My in vivo experiments with a similar VEGFR-3 inhibitor are showing unexpected toxicity. What could be the cause?
A3: While this compound was reported to be well-tolerated in several mouse models[2], unexpected toxicity with VEGFR-3 inhibitors could arise from several factors. Firstly, consider the possibility of off-target effects. Although SAR131675 was highly selective, even moderate inhibition of other kinases, like VEGFR-2, could contribute to toxicity[2]. Secondly, the genetic background of your animal model may influence its response to the inhibitor. Finally, "adverse metabolic effects," as suggested for SAR131675, could manifest as various toxicities, so monitoring metabolic parameters in your studies is advisable[1].
Q4: I am not observing the expected anti-tumor efficacy in my cancer model. What are some potential reasons?
A4: The efficacy of a VEGFR-3 inhibitor can be context-dependent. Consider the following:
-
VEGFR-3 expression: Confirm that your tumor model expresses VEGFR-3 on tumor cells, lymphatic endothelial cells, or tumor-associated macrophages (TAMs), as these are key targets of SAR131675[2].
-
Tumor microenvironment: The composition of the tumor microenvironment is crucial. SAR131675 has been shown to reduce the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and TAMs[4]. If your model lacks a significant population of these cells, the therapeutic effect may be diminished.
-
Redundant signaling pathways: Tumors can develop resistance to targeted therapies by activating alternative signaling pathways[5][6]. Investigate if pathways like FGF-FGFR are compensating for the inhibition of VEGFR-3 signaling[7].
Quantitative Data Summary
In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nmol/L) | Reference |
| rh-VEGFR-3-TK | Kinase Activity | 23 | [1] |
| VEGFR-3 | Autophosphorylation (HEK cells) | 45 | [2] |
| VEGFC-induced Lymphatic Cell Proliferation | Cell-based | ~20 | [2] |
| VEGFD-induced Lymphatic Cell Proliferation | Cell-based | ~20 | [2] |
| rh-VEGFR-2-TK | Kinase Activity | 235 | [3] |
| VEGFR-2 | Autophosphorylation (HEK cells) | ~280 | [3] |
| rh-VEGFR-1-TK | Kinase Activity | >3000 | [3] |
| VEGFR-1 | Autophosphorylation (HEK cells) | ~1000 | [3] |
In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Dosing | Outcome | % Reduction | P-value | Reference |
| 4T1 Mammary Carcinoma | 100 mg/kg/day | Tumor Volume | 50% | <0.001 | [2] |
| RIP1.Tag2 Pancreatic Neuroendocrine Tumor (Prevention) | 100 mg/kg/day | Angiogenic Islets | 42% | <0.001 | [3] |
| RIP1.Tag2 Pancreatic Neuroendocrine Tumor (Intervention) | 100 mg/kg/day | Tumor Burden | 62% | <0.05 | [3] |
| Colorectal Cancer Liver Metastasis | Not Specified | Tumor Burden | Significant Reduction | Not Specified | [8] |
Experimental Protocols
VEGFR-3 Kinase Activity Assay
This protocol is based on the methodology described for assessing the in vitro kinase activity of this compound.
-
Reagents and Materials:
-
Recombinant human VEGFR-3 tyrosine kinase (rh-VEGFR-3-TK)
-
ATP
-
Poly(Glu, Tyr) 4:1 (pGT) substrate
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ELISA plate coated with pGT
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
Plate reader
-
-
Procedure:
-
Coat ELISA plates with pGT substrate and incubate overnight at 4°C.
-
Wash the plates with a suitable wash buffer.
-
Prepare a reaction mixture containing rh-VEGFR-3-TK, assay buffer, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP to the reaction mixture in the ELISA plate wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by washing the plate.
-
Add the anti-phosphotyrosine-HRP antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add TMB substrate and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
In Vivo Tumor Growth and Metastasis Model (4T1 Mammary Carcinoma)
This protocol is a generalized representation of the in vivo studies conducted with this compound.
-
Animal Model:
-
Female BALB/c mice
-
-
Cell Line:
-
4T1 murine mammary carcinoma cells
-
-
Procedure:
-
Orthotopically implant 4T1 cells into the mammary fat pads of the mice.
-
Allow tumors to establish for a set period (e.g., 5 days).
-
Randomize mice into control and treatment groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose/0.5% Tween 80).
-
Administer this compound or vehicle orally once daily at the desired dose (e.g., 30 or 100 mg/kg).
-
Monitor tumor volume regularly using calipers.
-
At the end of the study, sacrifice the mice and excise the primary tumors for analysis (e.g., weighing, immunohistochemistry for VEGFR-3, F4/80 for macrophages).
-
Examine lungs for metastatic nodules. The number of metastases can be counted at the lung surface.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of (Rac)-SAR131675 and Sorafenib in VEGFR-3 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (Rac)-SAR131675 and sorafenib, with a focus on their inhibitory activity against Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). This document synthesizes experimental data to objectively evaluate the performance of these two inhibitors.
Introduction
Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) is a key regulator of lymphangiogenesis, the formation of lymphatic vessels. Its role in tumor metastasis and other pathological conditions has made it a significant target for cancer therapy. This guide compares this compound, a potent and highly selective VEGFR-3 inhibitor, with sorafenib, a multi-kinase inhibitor with activity against VEGFR-3 among other targets.
This compound is a novel compound identified as a highly specific VEGFR-3 tyrosine kinase inhibitor.[1] In contrast, sorafenib is an established multi-kinase inhibitor approved for the treatment of various cancers, targeting VEGFR-1, -2, and -3, as well as Platelet-Derived Growth Factor Receptor (PDGFR) and RAF kinases.[2] Understanding the distinct inhibitory profiles and mechanisms of action of these two compounds is crucial for their potential therapeutic applications.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of this compound and sorafenib against VEGFR-3 and other relevant kinases.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | VEGFR-3 | 20 | Tyrosine Kinase Activity | [3] |
| VEGFR-3 | 45 | Autophosphorylation (HEK cells) | [3] | |
| VEGFR-2 | 230 | Tyrosine Kinase Activity | [4] | |
| VEGFR-1 | >3,000 | Tyrosine Kinase Activity | [4] | |
| Sorafenib | VEGFR-3 | 20 | Kinase Assay | |
| VEGFR-2 | 90 | Kinase Assay | ||
| VEGFR-1 | - | - | ||
| PDGFR-β | 57 | Kinase Assay | ||
| c-Kit | 68 | Kinase Assay | ||
| FLT3 | 59 | Kinase Assay | ||
| Raf-1 | 6 | Kinase Assay | ||
| B-Raf | 22 | Kinase Assay |
Table 1: Comparison of IC50 Values for this compound and Sorafenib against various kinases.
| Compound | Cell Line/Assay | Effect | IC50 (nM) | Reference |
| This compound | Primary Human Lymphatic Cells | Inhibition of VEGF-C/D induced proliferation | ~20 | [4] |
| Sorafenib | Various Cancer Cell Lines | Inhibition of cell proliferation | 4,300 (median) | [1][5] |
Table 2: Cellular Activity of this compound and Sorafenib.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assays
VEGFR-3 Tyrosine Kinase Assay for this compound
This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the VEGFR-3 enzyme.
-
Plate Coating: Multiwell plates are precoated with a synthetic polymer substrate, poly-Glu-Tyr (pGT).
-
Reaction Mixture: The kinase reaction is carried out in a buffer containing 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mM MnCl₂, and 0.2 mM Na₃VO₄.
-
Enzyme and Inhibitor: Recombinant human VEGFR-3 enzyme is added to the wells along with varying concentrations of this compound.
-
ATP Addition: The reaction is initiated by adding ATP (30 µM).
-
Detection: After incubation, the phosphorylated substrate is detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and a chromogenic substrate. The signal is measured using a plate reader.[6]
Sorafenib Multi-Kinase Assay
A similar protocol is used to assess the inhibitory activity of sorafenib against a panel of kinases, including VEGFR-3. The specific enzymes and substrate concentrations are adjusted for each kinase.
Cell-Based Assays
VEGFR-3 Autophosphorylation Assay in HEK Cells for this compound
This assay determines the compound's ability to inhibit the autophosphorylation of VEGFR-3 within a cellular context.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are transiently transfected to overexpress VEGFR-3.
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Lysis and Immunoprecipitation: Cells are lysed, and VEGFR-3 is immunoprecipitated using a specific antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The level of phosphorylated VEGFR-3 is detected using an anti-phosphotyrosine antibody. Total VEGFR-3 levels are also measured as a loading control.[3]
Primary Human Lymphatic Cell Proliferation Assay for this compound
This assay evaluates the effect of the inhibitor on the proliferation of primary lymphatic endothelial cells.
-
Cell Culture: Primary human lymphatic endothelial cells are cultured in appropriate media.
-
Stimulation and Treatment: Cells are stimulated with VEGF-C or VEGF-D to induce proliferation and are simultaneously treated with different concentrations of this compound.
-
Proliferation Measurement: Cell proliferation is assessed after a set incubation period (e.g., 72 hours) using a standard method such as the MTS or WST-1 assay, which measures metabolic activity as an indicator of cell number.[4]
In Vivo Tumor Models
4T1 Mammary Carcinoma Model for this compound
This model is used to evaluate the anti-tumor and anti-metastatic effects of the compound.
-
Tumor Implantation: 4T1 murine breast cancer cells are injected into the mammary fat pad of female BALB/c mice.
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., 100 mg/kg/day, oral gavage).
-
Tumor Growth and Metastasis Assessment: Primary tumor volume is measured regularly. At the end of the study, primary tumors, lymph nodes, and lungs are harvested to assess metastasis.[1]
RIP1-Tag2 Pancreatic Neuroendocrine Tumor Model for this compound
This transgenic mouse model develops spontaneous tumors, allowing for the study of tumor progression.
-
Animal Model: RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors.
-
Treatment: Treatment with this compound (e.g., 100 mg/kg/day) is initiated at a specific age or tumor stage.
-
Tumor Assessment: Tumor burden and progression are monitored over time.[1]
Xenograft Tumor Models for Sorafenib
These models are widely used to assess the efficacy of anti-cancer drugs.
-
Cell Lines and Implantation: Various human cancer cell lines (e.g., hepatocellular carcinoma, renal cell carcinoma) are injected subcutaneously into immunodeficient mice.
-
Treatment: Once tumors reach a certain size, mice are treated with sorafenib (e.g., 30-100 mg/kg/day, oral gavage).
-
Tumor Growth Measurement: Tumor volume is measured regularly to determine the effect of the treatment.[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the VEGFR-3 signaling pathway and a general workflow for evaluating VEGFR-3 inhibitors.
Caption: VEGFR-3 Signaling Pathway
Caption: Workflow for VEGFR-3 Inhibitor Evaluation
Discussion
The experimental data reveals a clear distinction between this compound and sorafenib in their VEGFR-3 inhibitory profiles.
This compound demonstrates high potency and selectivity for VEGFR-3. With an IC50 of 20 nM for VEGFR-3 kinase activity, it is approximately 10-fold more selective for VEGFR-3 than for VEGFR-2 and shows minimal activity against VEGFR-1.[4] This high selectivity is further supported by its potent inhibition of VEGF-C and VEGF-D induced proliferation of primary human lymphatic cells at a similar concentration.[4] The focused activity of this compound on the VEGFR-3 pathway suggests its potential for targeted therapies aimed at inhibiting lymphangiogenesis with potentially fewer off-target effects. In vivo studies in the 4T1 mammary carcinoma and RIP1-Tag2 tumor models have shown its efficacy in reducing tumor growth and metastasis.[1]
Sorafenib , on the other hand, is a multi-kinase inhibitor with an IC50 of 20 nM for VEGFR-3, comparable to that of this compound. However, sorafenib also potently inhibits a range of other kinases crucial for tumor growth and angiogenesis, including VEGFR-2, PDGFR, and the RAF/MEK/ERK signaling pathway.[2] This broad-spectrum activity contributes to its established clinical efficacy in various cancers. The ability to target multiple pathways simultaneously can be advantageous in overcoming resistance mechanisms. However, it may also contribute to a broader range of side effects compared to a more selective inhibitor.
Conclusion
Both this compound and sorafenib are potent inhibitors of VEGFR-3. The key difference lies in their selectivity. This compound is a highly selective VEGFR-3 inhibitor, making it a valuable tool for specifically studying the role of VEGFR-3 in physiological and pathological processes and a potential candidate for targeted anti-lymphangiogenic therapy. Sorafenib's multi-targeted approach provides a broader anti-tumor activity by hitting multiple signaling pathways simultaneously, which has been proven effective in a clinical setting. The choice between a selective and a multi-targeted inhibitor will depend on the specific therapeutic strategy and the molecular characteristics of the disease being treated. Further head-to-head in vivo studies would be beneficial to directly compare the efficacy and safety profiles of these two inhibitors.
References
- 1. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | VEGFR | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Initial testing (stage 1) of the multi-targeted kinase inhibitor sorafenib by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Validating (Rac)-SAR131675 Efficacy: A Comparative Guide to Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor (Rac)-SAR131675 with genetic models for validating the therapeutic targeting of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The objective is to present supporting experimental data, detailed methodologies, and clear visual representations to aid in the evaluation of VEGFR-3 inhibition strategies.
Introduction to this compound and VEGFR-3 Signaling
This compound is a potent and selective small-molecule inhibitor of the VEGFR-3 tyrosine kinase.[1][2][3] It has demonstrated significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in various preclinical cancer models.[1][2] The primary mechanism of action of SAR131675 is the inhibition of VEGFR-3 autophosphorylation upon binding of its ligands, VEGF-C and VEGF-D. This blockade disrupts downstream signaling pathways crucial for lymphatic endothelial cell proliferation, survival, and migration, thereby inhibiting the formation of new lymphatic vessels (lymphangiogenesis).[1][2] Notably, SAR131675 also exhibits moderate inhibitory activity against VEGFR-2.[1][2]
VEGFR-3 signaling plays a critical role in tumor biology beyond lymphangiogenesis. It is also implicated in tumor angiogenesis and the regulation of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment.[1][4] Therefore, validating the on-target effects of a pharmacological agent like SAR131675 is paramount. Genetic models, such as knockout mice or the use of ligand-trapping soluble receptors, provide a powerful tool to corroborate the findings from pharmacological studies and confirm that the observed efficacy is indeed mediated through the intended target.
Comparative Efficacy: Pharmacological vs. Genetic Approaches
This section summarizes the quantitative data on the efficacy of this compound in comparison to genetic models of VEGFR-3 inhibition and other pharmacological alternatives.
Table 1: In Vitro Potency of VEGFR-3 Inhibitors
| Compound | Target(s) | IC50 (VEGFR-3) | IC50 (VEGFR-2) | Reference(s) |
| This compound | VEGFR-3 , VEGFR-2 (moderate) | ~20-23 nM | Ratio VEGFR-3/VEGFR-2 of ~10 | [1][3] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3 | 20 nM (cell-free) | 80 nM (cell-free) | [5][6] |
| Axitinib | VEGFR-1, -2, -3 | 0.1-0.3 nM | 0.2 nM | [5][7][8][9][10][11] |
| Pazopanib | VEGFRs, PDGFRs, c-Kit, FGFR | 47 nM (cell-free) | 30 nM (cell-free) | [12][13][14][15][16] |
Table 2: In Vivo Efficacy of this compound and Genetic Models
| Model | Treatment/Genetic Modification | Key Efficacy Readouts | Reference(s) |
| 4T1 Mammary Carcinoma (Mouse) | This compound | Significantly reduced tumor growth, lymph node invasion, and lung metastasis. Reduced TAM infiltration. | [1] |
| RIP1.Tag2 Pancreatic Neuroendocrine Tumor (Mouse) | This compound | Potent anti-tumoral effect. | [1] |
| Colorectal Cancer Liver Metastasis (Mouse) | This compound | Modulated the immune response and reduced tumor growth. | [4] |
| Mouse Mammary Cancer Model | Soluble VEGFR-3 (sVEGFR-3) gene therapy | Suppressed multi-organ metastasis, reduced primary tumor growth, and decreased lymphatic vessel density. | [17] |
| Corneal Allograft Survival (Mouse) | Soluble VEGFR-3 (sVEGFR-3) | Suppressed allosensitization and promoted corneal allograft survival by inhibiting lymphangiogenesis. | [18] |
| Endothelial-specific VEGFR-3 knockout (Mouse) | Genetic deletion of Vegfr3 | Resulted in excessive angiogenic sprouting and branching, highlighting a complex role in angiogenesis. | [19] |
| Angiogenesis Models (Mouse) | Blocking VEGFR-3 signaling with monoclonal antibodies | Decreased sprouting, vascular density, vessel branching, and endothelial cell proliferation. | [20] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams were generated using the Graphviz (DOT language).
VEGFR-3 Signaling Pathway
Caption: VEGFR-3 signaling pathway and points of inhibition.
Experimental Workflow for Efficacy Validation
Caption: Workflow for comparing pharmacological and genetic validation.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies. For full, detailed protocols, please refer to the cited literature.
In Vivo Tumor Efficacy Studies
-
Animal Models: Orthotopic or syngeneic tumor models are commonly used, such as the 4T1 mammary carcinoma model in BALB/c mice or the RIP1.Tag2 transgenic mouse model of pancreatic neuroendocrine tumors.[1]
-
Drug Administration: this compound is typically administered orally, once daily, at doses ranging from 30 to 100 mg/kg.[1]
-
Efficacy Endpoints:
-
Tumor Growth: Measured regularly using calipers.
-
Metastasis: Assessed by counting metastatic nodules in target organs (e.g., lungs, lymph nodes) at the end of the study.
-
Survival Studies: Monitoring the lifespan of tumor-bearing animals.
-
In Vivo Lymphangiogenesis Assay
-
Directed In Vivo Lymphangiogenesis Assay (DIVLA):
-
Silicon tubes (angioreactors) containing a basement membrane extract (BME) with or without pro-lymphangiogenic factors (e.g., VEGF-D) or tumor cells are implanted subcutaneously in mice.
-
After a defined period (e.g., 10-14 days), the angioreactors are harvested.
-
Lymphangiogenesis is quantified by:
-
Immunofluorescence: Staining cryosections of the cellular content of the angioreactors for lymphatic endothelial cell markers like LYVE-1 or Podoplanin, and blood vessel markers like CD31.
-
Evans Blue Dye Tracing: Injecting Evans blue dye to visualize functional lymphatic vessels.
-
qPCR: Measuring the mRNA expression of lymphatic markers.[21]
-
-
Immunohistochemistry for Lymphatic Vessels and TAMs
-
Tissue Preparation:
-
Tumor and lymph node tissues are harvested and fixed in 4% paraformaldehyde or formalin.
-
Tissues are embedded in paraffin and sectioned.[22]
-
-
Antigen Retrieval: Sections are subjected to heat-induced epitope retrieval, for example, using a sodium citrate buffer (pH 6.0).[22]
-
Staining for Lymphatic Vessels (LYVE-1):
-
Sections are incubated with a primary antibody against LYVE-1.
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore is applied.
-
Visualization is achieved using a chromogen (e.g., DAB) or fluorescence microscopy.
-
-
Staining for Tumor-Associated Macrophages (F4/80):
Conclusion
The validation of this compound efficacy is strongly supported by data from genetic models that independently confirm the critical role of the VEGFR-3 signaling pathway in tumor lymphangiogenesis and metastasis. The pharmacological inhibition by SAR131675 phenocopies many of the anti-tumor effects observed with genetic approaches such as the use of a soluble VEGFR-3 decoy receptor. This comparative analysis underscores the on-target activity of SAR131675 and its potential as a therapeutic agent. The provided experimental frameworks offer a robust basis for the continued investigation and development of VEGFR-3 targeted therapies.
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. interpriseusa.com [interpriseusa.com]
- 8. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 9. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. dovepress.com [dovepress.com]
- 12. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pazopanib and anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Soluble Vegfr3 gene therapy suppresses multi‐organ metastasis in a mouse mammary cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Soluble vascular endothelial growth factor receptor-3 suppresses allosensitization and promotes corneal allograft survival - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The physiological and pathological functions of VEGFR3 in cardiac and lymphatic development and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 23. niehs.nih.gov [niehs.nih.gov]
- 24. sysy-histosure.com [sysy-histosure.com]
- 25. A protocol for immunostaining of macrophages in whole-mount mouse cornea, conjunctiva, and lacrimal gland - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-SAR131675: A Preclinical Assessment and Comparative Landscape in Combination Cancer Therapy
(Rac)-SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase, demonstrated significant antitumoral and antimetastatic activity in preclinical studies.[1] However, its development was halted during the preclinical phase due to adverse metabolic effects. This guide provides a comprehensive overview of the available preclinical data for SAR131675, its mechanism of action, and a comparative look at alternative VEGFR-targeted therapies that have been investigated in combination with chemotherapy.
Developed as a highly specific inhibitor of VEGFR-3, SAR131675 showed promise in targeting lymphangiogenesis—the formation of new lymphatic vessels—a key pathway for tumor metastasis.[1][2] While direct experimental data on SAR131675 in combination with chemotherapy is unavailable due to its discontinued development, this guide will leverage its preclinical monotherapy data and compare its therapeutic strategy with other VEGFR tyrosine kinase inhibitors (VEGFR-TKIs) that have been successfully combined with cytotoxic agents.
Preclinical Efficacy of this compound
SAR131675 was evaluated in various in vitro and in vivo models, demonstrating its potential as an anticancer agent. It selectively inhibited VEGFR-3 tyrosine kinase activity with an IC50 of 23 nM and showed potent effects on lymphatic cell proliferation and tumor metastasis in animal models.[1][3]
Table 1: In Vitro Activity of SAR131675
| Assay | Target | IC50 (nmol/L) | Cell Line |
| Kinase Activity | Recombinant human VEGFR-3 | 23 | - |
| Autophosphorylation | VEGFR-3 | 45 | HEK |
| Cell Proliferation | Primary human lymphatic cells | ~20 | - |
Data sourced from multiple preclinical studies.[1]
Table 2: In Vivo Antitumor and Antimetastatic Activity of SAR131675
| Tumor Model | Dosing | Effect |
| Mammary 4T1 Carcinoma | 100 mg/kg/d | Potent antitumoral effect, significant reduction in lymph node invasion and lung metastasis.[1] |
| RIP1.Tag2 Tumors | 100 mg/kg/d | Potent antitumoral effect.[1] |
Results are based on mouse models.
Mechanism of Action: VEGFR-3 Signaling Pathway
SAR131675 exerts its effects by blocking the ATP-binding site of the VEGFR-3 tyrosine kinase, thereby inhibiting its autophosphorylation and downstream signaling. This, in turn, suppresses the proliferation and survival of lymphatic endothelial cells, a critical step in lymphangiogenesis. The diagram below illustrates the targeted signaling pathway.
Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.
Experimental Protocols
The preclinical evaluation of SAR131675 involved a series of standard in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
VEGFR-3 Kinase Activity Assay: The inhibitory activity of SAR131675 on recombinant human VEGFR-3 tyrosine kinase was measured in the presence of ATP and a poly(GT) substrate. The IC50 value was determined from the concentration-response curve.[2]
Cell-Based Autophosphorylation Assay: Human Embryonic Kidney (HEK) cells were engineered to overexpress VEGFR-3. These cells were then treated with varying concentrations of SAR131675, and the level of VEGFR-3 autophosphorylation was quantified, typically by ELISA or Western blot.[1][2]
In Vivo Tumor Models: Orthotopic and syngeneic mouse models, such as the mammary 4T1 carcinoma and RIP1.Tag2 pancreatic neuroendocrine tumor models, were utilized. Mice bearing tumors were treated daily with SAR131675, and tumor growth, lymph node invasion, and lung metastasis were monitored and quantified.[1][4]
The workflow for these preclinical studies is depicted in the following diagram.
Caption: A typical preclinical workflow for a targeted therapy like SAR131675.
Comparative Landscape: Alternative VEGFR-TKI Combination Therapies
While SAR131675 did not advance to clinical combination trials, other VEGFR-TKIs have been extensively studied in combination with chemotherapy for various cancers, such as non-small cell lung cancer (NSCLC).[5] These inhibitors often target multiple VEGFRs and other receptor tyrosine kinases. The rationale for such combinations is that VEGFR-TKIs can normalize tumor vasculature, enhancing the delivery and efficacy of cytotoxic chemotherapy.[5]
Table 3: Comparison of VEGFR-TKIs in Combination with Chemotherapy for Advanced NSCLC
| VEGFR-TKI | Combination Agent(s) | Key Efficacy Outcomes | Common High-Grade (≥3) Adverse Events |
| Nintedanib | Docetaxel | Improved Progression-Free Survival (PFS) and Overall Survival (OS) in adenocarcinoma patients. | Neutropenia, diarrhea |
| Sunitinib | Various | No significant benefit in unselected NSCLC patients.[5] | Increased toxicity[5] |
| Motesanib | Carboplatin/Paclitaxel | Failed to provide an OS benefit; higher toxicity.[5] | Increased toxicity |
This table presents a general overview; specific outcomes can vary based on the clinical trial design and patient population.[5]
The successor to SAR131675, EVT801, was developed to retain the high selectivity for VEGFR-3 without the adverse metabolic effects and has been investigated in combination with immune checkpoint inhibitors, highlighting a shift in combination strategies.[4]
Conclusion
This compound was a promising, highly selective VEGFR-3 inhibitor with demonstrated antilymphangiogenic and antimetastatic properties in preclinical models.[1] Although its development was halted, the extensive preclinical characterization of SAR131675 provided valuable insights into the therapeutic potential of targeting the VEGFR-3 pathway. The broader landscape of VEGFR-TKI combination therapies shows mixed results, underscoring the importance of patient selection and managing increased toxicities.[5] Future research, as exemplified by the development of EVT801, continues to explore the combination of selective VEGFR-3 inhibition with other therapeutic modalities, including immunotherapy.[4]
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. VEGFR-TKIs combined with chemotherapy for advanced non-small cell lung cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
EVT801: A Next-Generation Selective VEGFR-3 Inhibitor for Oncological Research
A detailed comparative analysis of EVT801, a novel and potent selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison with other relevant VEGFR inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
EVT801 is an orally active and selective inhibitor of VEGFR-3 with a reported IC50 of 11 nM. It has demonstrated potent antitumor and anti-lymphangiogenic effects in preclinical models.[1][2] Notably, EVT801 has shown a more selective and less toxic profile compared to multi-kinase inhibitors like sorafenib and pazopanib.[3] Its mechanism of action involves the inhibition of VEGF-C-induced endothelial cell proliferation and the modulation of the tumor microenvironment, which includes reducing tumor hypoxia and immunosuppressive cells.[1] This unique profile suggests a potential for synergistic effects when combined with immune checkpoint therapies.[4][5]
Comparative Analysis of VEGFR Inhibitors
To contextualize the performance of EVT801, this section provides a comparative overview of its in vitro potency against other well-characterized VEGFR inhibitors. The data, summarized in the table below, highlights the selectivity profile of each compound across the VEGFR family.
| Inhibitor | VEGFR-1 IC50 (nM) | VEGFR-2 IC50 (nM) | VEGFR-3 IC50 (nM) | Reference(s) |
| EVT801 | 2130 | 260 | 11 (biochemical), 39 (cellular) | |
| Sorafenib | 26 | 90 | 20 | [1] |
| Pazopanib | 10 | 30 | 47 | [6][7] |
| Axitinib | 0.1 - 1.2 | 0.2 - 0.25 | 0.1 - 0.3 | [8][9][10][11] |
| Fruquintinib | 33 | 0.35 - 35 | 0.5 - 35 | [12][13][14][15] |
| SAR131675 | >1000 | 235 - 280 | 20 - 45 | [16][17][18][19][20] |
Key Experimental Methodologies
Detailed protocols for the key assays used to characterize EVT801 and other VEGFR inhibitors are provided below. These methodologies are essential for the accurate interpretation of the presented data and for the design of future experiments.
VEGFR-3 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified VEGFR-3.
Protocol:
-
Reagents and Materials:
-
Recombinant human VEGFR-3 kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound (e.g., EVT801) dissolved in DMSO
-
96-well microplates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare a solution of the recombinant VEGFR-3 enzyme in kinase assay buffer.
-
Add the substrate and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent like ADP-Glo™.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular VEGFR-3 Autophosphorylation Assay
This cell-based assay measures the ability of a compound to inhibit the autophosphorylation of VEGFR-3 in a cellular context.
Protocol:
-
Reagents and Materials:
-
HEK293 cells transiently or stably overexpressing human VEGFR-3
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
VEGF-C ligand
-
Test compound (e.g., EVT801)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-3 (Tyr1230/1231) and anti-total-VEGFR-3
-
Western blotting or ELISA reagents
-
-
Procedure:
-
Seed HEK293-VEGFR-3 cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with VEGF-C to induce VEGFR-3 autophosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Quantify the levels of phosphorylated and total VEGFR-3 using Western blotting or a specific ELISA.
-
Determine the IC50 value by analyzing the reduction in VEGFR-3 phosphorylation as a function of the compound concentration.
-
VEGF-C-Induced Endothelial Cell Proliferation Assay
This assay assesses the cytostatic effect of a compound on the proliferation of endothelial cells stimulated by VEGF-C.
Protocol:
-
Reagents and Materials:
-
Human Lymphatic Microvascular Endothelial Cells (hLMVEC) or Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial cell growth medium
-
VEGF-C
-
Test compound
-
Cell proliferation detection reagent (e.g., CellTiter-Glo®, WST-1, or BrdU)
-
-
Procedure:
-
Seed endothelial cells in a 96-well plate and allow them to attach.
-
Starve the cells in a low-serum medium.
-
Add the test compound at various concentrations.
-
Stimulate cell proliferation by adding VEGF-C.
-
Incubate the cells for a period of 48-72 hours.
-
Measure cell viability or proliferation using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
-
Visualizing Key Pathways and Processes
To further aid in the understanding of EVT801's mechanism of action and evaluation, the following diagrams have been generated using the DOT language.
Caption: VEGFR-3 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Evaluation.
Caption: Logical Comparison of VEGFR Inhibitors.
References
- 1. oncology-central.com [oncology-central.com]
- 2. biospace.com [biospace.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. interpriseusa.com [interpriseusa.com]
- 9. dovepress.com [dovepress.com]
- 10. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. Clinical research progress of fruquintinib in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of SAR131675 Cross-Reactivity with Other Kinases
Introduction
SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key player in lymphangiogenesis.[1][2][3][4] Its efficacy and selectivity are critical for its therapeutic potential, minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity of SAR131675 with other kinases, supported by experimental data, to aid researchers and drug development professionals in their investigations. It is important to note that while the query referenced "(Rac)-SAR131675," the scientific literature consistently refers to this compound as SAR131675 and identifies its primary target as VEGFR-3, not Rho-associated coiled-coil containing protein kinase (ROCK).
Quantitative Kinase Selectivity Profile
The selectivity of SAR131675 has been evaluated against a broad panel of kinases. The following table summarizes the inhibitory activity of SAR131675 against its primary target, VEGFR-3, and other closely related kinases.
| Kinase Target | IC50 (nmol/L) | Assay Type | Notes |
| VEGFR-3 | 20 | Recombinant Kinase Assay | Primary target |
| VEGFR-3 | 45 | HEK Cell Autophosphorylation | Cellular target engagement |
| VEGFR-2 | ~200 (calculated from ratio) | Recombinant Kinase Assay | ~10-fold less potent than against VEGFR-3[1][2][3][4] |
| VEGFR-2 | 239 | PAEC VEGFA-induced Phosphorylation | Cellular activity[1][5] |
| VEGFR-1 | ~1000 (calculated from ratio) | Recombinant Kinase Assay | ~50-fold less potent than against VEGFR-3[6] |
| VEGFR-1 | ~1000 | HEK Cell Autophosphorylation | Minimal activity[1] |
| Panel of 65 Kinases | Inactive | Not specified | Demonstrates high selectivity[1][2][4] |
| Panel of 55 Kinases | Inactive | Not specified | Confirms high selectivity[2][3] |
Experimental Methodologies
Detailed below are the key experimental protocols used to determine the kinase selectivity of SAR131675.
1. Recombinant Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of SAR131675 on the enzymatic activity of purified recombinant kinases.
-
Methodology:
-
Recombinant human VEGFR-3 tyrosine kinase domain is incubated with a synthetic substrate (e.g., poly-Glu-Tyr, 4:1) and ATP.
-
SAR131675 is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified using an ELISA-based method or radiometric assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. A similar procedure is followed for other kinases like VEGFR-1 and VEGFR-2.
-
2. Cellular Autophosphorylation Assay
-
Objective: To assess the ability of SAR131675 to inhibit the autophosphorylation of VEGFR-3 in a cellular context.
-
Methodology:
-
Human Embryonic Kidney (HEK) 293 cells are transiently transfected with a plasmid encoding the full-length VEGFR-3.
-
The cells are then treated with varying concentrations of SAR131675.
-
Ligand (e.g., VEGFC) is added to stimulate receptor autophosphorylation.
-
Cells are lysed, and the total amount of VEGFR-3 and phosphorylated VEGFR-3 is determined by ELISA or Western blot using specific antibodies.
-
The IC50 value is determined by measuring the concentration of SAR131675 required to inhibit 50% of the receptor phosphorylation.
-
3. Endothelial Cell Proliferation Assay
-
Objective: To evaluate the functional effect of SAR131675 on the proliferation of primary human lymphatic endothelial cells (HLECs) stimulated by VEGFR-3 ligands.
-
Methodology:
-
HLECs are seeded in multi-well plates and serum-starved.
-
The cells are then treated with a range of SAR131675 concentrations.
-
Proliferation is stimulated by adding VEGFC or VEGFD.
-
After a set incubation period (e.g., 72 hours), cell viability or proliferation is measured using a standard method such as MTS or BrdU incorporation assay.
-
IC50 values are calculated from the resulting dose-response curves.[7]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-3 signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
The available data robustly demonstrates that SAR131675 is a highly selective inhibitor of VEGFR-3.[1][2][3][4] Its cross-reactivity with a wide range of other kinases is minimal, with moderate activity observed only against the closely related VEGFR-2.[1][2][3][4] This high degree of selectivity is a promising characteristic for therapeutic applications, suggesting a lower likelihood of off-target effects. The experimental protocols outlined provide a solid foundation for further comparative studies and drug development efforts centered on VEGFR-3 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Validating the In Vivo Anti-Metastatic Efficacy of (Rac)-SAR131675: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-metastatic effects of (Rac)-SAR131675, a selective VEGFR-3 tyrosine kinase inhibitor. The data presented herein is compiled from preclinical studies in established murine models of metastasis, offering insights into its therapeutic potential against metastatic disease. For comparative analysis, this guide also includes data on other relevant anti-angiogenic and multi-kinase inhibitors evaluated in similar models.
Executive Summary
This compound has demonstrated significant anti-metastatic activity in preclinical cancer models. Its primary mechanism of action involves the selective inhibition of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key driver of lymphangiogenesis (the formation of new lymphatic vessels), which is a critical pathway for tumor cell dissemination.[1][2] In vivo studies show that SAR131675 not only reduces primary tumor growth but also significantly curtails the metastatic spread to distant organs such as the lungs and lymph nodes.[2] Furthermore, SAR131675 has been shown to modulate the tumor microenvironment by reducing the infiltration of tumor-associated macrophages (TAMs), which are known to promote tumor progression and metastasis.[2] Development of SAR131675 was discontinued due to adverse metabolic effects, leading to the development of a successor compound, EVT801, with a more favorable safety profile.[3] This guide will compare the efficacy of SAR131675 with other agents that target angiogenesis and related pathways in relevant preclinical settings.
Mechanism of Action: VEGFR-3 Signaling Pathway
This compound exerts its anti-metastatic effects by targeting the VEGFR-3 signaling cascade. The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 on lymphatic endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways promote lymphatic endothelial cell proliferation, survival, and migration, leading to lymphangiogenesis and facilitating metastatic spread. By inhibiting the tyrosine kinase activity of VEGFR-3, SAR131675 effectively blocks these downstream events.
VEGFR-3 signaling pathway and the inhibitory action of this compound.
Comparative In Vivo Efficacy
The anti-metastatic potential of this compound has been primarily evaluated in the 4T1 murine mammary carcinoma model and a colorectal cancer liver metastasis (CLM) model. The following tables summarize the key findings from these studies and provide a comparison with other relevant inhibitors tested in similar models.
Table 1: 4T1 Murine Mammary Carcinoma Model
| Compound | Dosing Regimen | Primary Tumor Growth Inhibition | Reduction in Lung Metastasis | Reduction in Lymph Node Metastasis | Key Observations |
| This compound | 30 and 100 mg/kg/day, p.o. | 24% and 50% respectively | Significant reduction | Significant reduction | Also reduced infiltration of F4/80+ macrophages.[1] |
| Sunitinib | 40 mg/kg/day, p.o. | No significant inhibition | Enhanced metastasis in innately resistant tumors | Not reported | Reduced tumor vascularity.[4] |
| EVT801 | 30 mg/kg, p.o. (twice daily) | Potent antitumor effect | Significant anti-metastatic effect | Not reported | Successor to SAR131675 with a better safety profile.[5][6] |
| Doxorubicin (in pH-sensitive micelles) | 10 mg/kg, i.v. (every 3 days for 4 doses) | Significant retardation of tumor growth | Significant decrease | Not reported | Also prevented metastasis to the heart.[7] |
Table 2: Colorectal Cancer Liver Metastasis (CLM) Model
| Compound | Dosing Regimen | Reduction in Liver Tumor Burden | Modulation of Immune Infiltrate | Key Observations |
| This compound | Daily administration | Significant reduction | Reduced CD45+ leukocytes and F4/80+ macrophages; increased CD8+:CD4+ T cell ratio.[4][8] | Suggests an immunomodulatory effect contributing to tumor suppression.[4][8] |
| Pazopanib | Not specified | Inhibited tumor growth | Not specified for immune infiltrate | Also inhibited lymph node metastasis in an orthotopic model.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo models cited in this guide.
4T1 Murine Mammary Carcinoma Model
This model is widely used to study metastatic breast cancer due to its aggressive nature and ability to spontaneously metastasize to relevant sites.[10]
Experimental workflow for the 4T1 murine mammary carcinoma model.
Detailed Steps:
-
Cell Culture: 4T1 murine mammary carcinoma cells, often engineered to express luciferase for in vivo imaging, are cultured under standard conditions.
-
Implantation: A specified number of 4T1 cells (e.g., 1 x 10^5) are injected into the mammary fat pad of female BALB/c mice.[11]
-
Tumor Growth and Treatment Initiation: Primary tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[7] Animals are then randomized into treatment and control groups. Treatment with this compound or comparator compounds is initiated.
-
Monitoring: Primary tumor volume is measured regularly with calipers. Animal body weight and general health are monitored daily.
-
Endpoint Analysis: At a predetermined endpoint (e.g., tumor size limit or time point), animals are euthanized. Primary tumors, lungs, and lymph nodes are excised. The metastatic burden is quantified using ex vivo bioluminescent imaging. Tissues are also collected for histological and immunohistochemical analysis to assess tumor morphology and biomarker expression.[11]
Colorectal Cancer Liver Metastasis (CLM) Model
This model recapitulates the clinical scenario of colorectal cancer metastasizing to the liver.
Experimental workflow for the colorectal cancer liver metastasis model.
Detailed Steps:
-
Cell Preparation: Murine (e.g., CT26) or human colorectal cancer cells are cultured and prepared for injection.
-
Intrasplenic Injection: Anesthetized mice undergo a laparotomy to expose the spleen. A suspension of cancer cells is injected into the spleen. The spleen is a common site for injection as cells will travel through the portal vein to the liver, mimicking hematogenous spread. In some protocols, a splenectomy is performed after injection to prevent the formation of a primary splenic tumor.[12]
-
Treatment: Daily treatment with this compound or control vehicle is initiated, often on the day of or the day after tumor cell injection.
-
Endpoint Analysis: Animals are euthanized at specific time points (e.g., 10, 16, and 22 days post-injection) to assess the progression of liver metastases.[8] Livers are harvested, and the tumor burden is quantified using methods like stereology. Liver and tumor tissues are processed for immunohistochemistry to analyze the infiltration of immune cells (e.g., T cells, macrophages) and for flow cytometry for a more detailed immunophenotyping.[8]
Conclusion
The available in vivo data strongly support the anti-metastatic effects of this compound, primarily through the inhibition of VEGFR-3-mediated lymphangiogenesis and modulation of the tumor immune microenvironment. While direct comparative efficacy data against a wide range of other anti-metastatic agents is limited, the studies in the 4T1 and CLM models provide a solid foundation for understanding its potential. The development of its successor, EVT801, suggests that selective VEGFR-3 inhibition remains a promising strategy for targeting metastatic cancer. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug developers working to advance novel anti-metastatic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Sunitinib facilitates metastatic breast cancer spreading by inducing endothelial cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib treatment enhances metastasis of innately drug resistant breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kaziatherapeutics.com [kaziatherapeutics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prevention of Metastasis in a 4T1 Murine Breast Cancer Model by Doxorubicin Carried by Folate Conjugated pH Sensitive Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrasting effects of sunitinib within in vivo models of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pazopanib Inhibits Tumor Growth, Lymph-node Metastasis and Lymphangiogenesis of an Orthotopic Mouse of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imagable 4T1 model for the study of late stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Advanced Animal Model of Colorectal Metastasis in Liver: Imaging Techniques and Properties of Metastatic Clones - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of (Rac)-SAR131675 Antitumor Activity: A Comparative Guide
(Rac)-SAR131675 is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key driver of lymphangiogenesis. Its antitumor and antimetastatic potential has been evaluated in a variety of preclinical cancer models. This guide provides a comparative analysis of the reproducibility of this compound's antitumor activity, supported by experimental data from multiple studies.
Executive Summary
Preclinical studies have consistently demonstrated the antitumor and antimetastatic efficacy of this compound in various cancer models, including mammary, pancreatic, colorectal, and ovarian cancers. The primary mechanism of action is the inhibition of VEGFR-3 signaling, leading to reduced lymphangiogenesis and modulation of the tumor microenvironment. The antitumor effects of SAR131675 have been independently observed by different research groups, supporting the reproducibility of its activity. While direct head-to-head comparisons with a wide range of other anticancer agents are limited, existing data suggests a favorable profile with a distinct mechanism of action compared to broader-spectrum kinase inhibitors and traditional chemotherapy.
Data Presentation
In Vitro Efficacy of this compound
| Target/Assay | Cell Line/System | IC50 (nmol/L) | Reference Study |
| VEGFR-3 Kinase Activity | Recombinant Human VEGFR-3 | 23 | Alam et al., 2012[1][2][3][4] |
| VEGFR-3 Autophosphorylation | HEK cells | 45 | Alam et al., 2012[2] |
| VEGFC-induced Lymphatic Cell Survival | Primary Human Lymphatic Cells | 14 | Alam et al., 2012[1] |
| VEGFD-induced Lymphatic Cell Survival | Primary Human Lymphatic Cells | 17 | Alam et al., 2012[1] |
| VEGFC-induced Cell Migration | Human Microvascular Endothelial Cells (HMVEC) | < 30 | Alam et al., 2012[1] |
| VEGF-CS-mediated Proliferation | OVCAR3 (Ovarian Cancer) | Dose-dependent inhibition | He et al., 2023[5] |
| VEGF-CS-mediated Proliferation | SKOV3 (Ovarian Cancer) | Dose-dependent inhibition | He et al., 2023[5] |
In Vivo Antitumor Efficacy of this compound
| Cancer Model | Treatment | Outcome | Percent Inhibition/Reduction | Reference Study |
| 4T1 Mammary Carcinoma | SAR131675 (30 mg/kg/day) | Tumor Volume Reduction | 24% | Alam et al., 2012[1] |
| 4T1 Mammary Carcinoma | SAR131675 (100 mg/kg/day) | Tumor Volume Reduction | 50% | Alam et al., 2012[1] |
| 4T1 Mammary Carcinoma | SAR131675 (100 mg/kg/day) | Lung Metastasis Reduction | ~50% | Alam et al., 2012 |
| RIP1-Tag2 Pancreatic Neuroendocrine Tumor | SAR131675 (100 mg/kg/day) | Reduction in Angiogenic Islets | 42% | Alam et al., 2012[4] |
| RIP1-Tag2 Pancreatic Neuroendocrine Tumor | SAR131675 (100 mg/kg/day) | Tumor Burden Reduction | 62% | Alam et al., 2012[4] |
| Colorectal Cancer Liver Metastasis | SAR131675 | Tumor Burden Reduction | Significant | Walsh et al., 2022[6][7] |
Comparative Efficacy of this compound and Other Anticancer Agents
| Cancer Model | Agent | IC50/Efficacy | Reference Study |
| VEGFR-3 Kinase Inhibition | |||
| This compound | IC50: 23 nmol/L | Alam et al., 2012[1][3] | |
| Sunitinib | IC50: 10 nmol/L | Alam et al., 2012 | |
| VEGFR-2 Kinase Inhibition | |||
| This compound | IC50: ~280 nmol/L | Alam et al., 2012[1] | |
| Sunitinib | IC50: 14 nmol/L | Alam et al., 2012 | |
| 4T1 Mammary Carcinoma | |||
| This compound (100 mg/kg/day) | 50% tumor volume reduction | Alam et al., 2012[1] | |
| Doxorubicin (10 mg/kg) | Retarded tumor growth | Gao et al., 2011[8] |
Experimental Protocols
Orthotopic 4T1 Mammary Carcinoma Model (Alam et al., 2012)
-
Cell Culture: 4T1 murine mammary carcinoma cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used.
-
Tumor Cell Implantation: 1 x 10^5^ 4T1 cells in 50 µL of PBS were injected into the mammary fat pad.
-
Treatment: Oral administration of this compound (30 or 100 mg/kg/day) or vehicle was initiated 5 days after tumor cell implantation and continued for 21 days.
-
Tumor Measurement: Tumor volume was measured regularly with calipers using the formula: (length x width^2^) / 2.
-
Metastasis Assessment: At the end of the study, lungs were harvested, and the number of metastatic nodules on the lung surface was counted.
RIP1-Tag2 Pancreatic Neuroendocrine Tumor Model (Alam et al., 2012)
-
Animal Model: Transgenic RIP1-Tag2 mice, which spontaneously develop pancreatic islet cell tumors, were used.
-
Treatment Regimens:
-
Prevention Study: this compound (100 mg/kg/day) was administered orally from week 5 to week 10.
-
Intervention Study: Treatment with this compound (100 mg/kg/day) was initiated at week 10 and continued until week 12.5.
-
-
Efficacy Assessment:
-
Prevention Study: The number of angiogenic islets in the pancreas was quantified at 10 weeks of age.
-
Intervention Study: Total tumor volume was calculated at week 12 by measuring each tumor with calipers.
-
Colorectal Cancer Liver Metastasis Model (Walsh et al., 2022)
-
Animal Model: Male CBA mice were used.
-
Metastasis Induction: Colorectal cancer liver metastases were induced via intrasplenic injection of a murine colon carcinoma cell line.
-
Treatment: Mice were treated daily with this compound.
-
Assessment: Tumor growth and immune cell infiltration in the liver and tumor tissues were assessed at 10, 16, and 22 days post-tumor induction using stereology, immunohistochemistry, and flow cytometry.[6]
Mandatory Visualization
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. SAR131675 exhibits anticancer activity on human ovarian cancer cells through inhibition of VEGFR-3/ERK1/2/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prevention of Metastasis in a 4T1 Murine Breast Cancer Model by Doxorubicin Carried by Folate Conjugated pH Sensitive Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-SAR131675: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This document provides a comprehensive, step-by-step guide for the proper disposal of (Rac)-SAR131675, a research compound. The following procedures are based on the product's Safety Data Sheet (SDS) and established best practices for laboratory chemical waste management.
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is imperative to follow standardized disposal protocols to maintain a safe laboratory environment and ensure regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines that may be in place.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure that all relevant safety precautions are implemented.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize the potential for inhalation of any airborne particles.
-
Spill Management: Maintain a readily accessible spill kit. In the event of a spill, the material should be absorbed and the resulting contaminated items must be disposed of as chemical waste.
II. Step-by-Step Disposal Protocol for this compound
The appropriate disposal route for this compound is determined by its form—whether it is the unused product, a solution, or contaminated labware.
Step 1: Waste Identification and Segregation
Properly categorize the waste to ensure it is handled through the correct waste stream.
-
Unused or Expired this compound: This solid material should be treated as chemical waste. Do not dispose of it in the regular trash.
-
Solutions of this compound: Aqueous or solvent-based solutions containing this compound must be disposed of as liquid chemical waste. Do not pour solutions down the drain.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, must be disposed of as solid chemical waste.
Step 2: Packaging of Chemical Waste
Proper packaging is essential to prevent leaks and ensure the safety of personnel handling the waste.
-
Solid Waste:
-
Place unused or expired this compound in a clearly labeled, sealed container.
-
Collect contaminated disposable items in a designated, leak-proof container or a durable plastic bag specifically for chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a compatible, leak-proof container with a secure screw-top cap.
-
Ensure the container is properly labeled with the chemical name and approximate concentration.
-
Never mix incompatible waste streams.
-
Step 3: Labeling and Storage
Accurate labeling and proper storage are critical for regulatory compliance and safety.
-
Attach a hazardous waste tag or the equivalent label provided by your institution's EHS department to each waste container.
-
Clearly write the full chemical name, "this compound," and list any solvents present in liquid waste containers.
-
Store the sealed and labeled waste containers in a designated satellite accumulation area until they are collected by EHS personnel.
Step 4: Disposal of Empty Containers
Containers that once held this compound can be disposed of in the regular trash after proper decontamination.
-
Triple Rinse: Rinse the empty container with a suitable solvent (such as water or ethanol) three times.
-
Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as liquid chemical waste.
-
Deface Label: Completely remove or deface the original product label on the empty container.
-
Final Disposal: Once triple-rinsed and with the label removed, the container can be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.
III. Chemical and Physical Properties
A summary of the key properties of this compound is provided below. While not directly quantitative for disposal, these characteristics are important for safe handling.
| Property | Data |
| Physical State | Solid |
| Hazard Classification | Not classified as hazardous |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Storage | Store at -20°C for long-term stability |
| Incompatibilities | Strong oxidizing agents |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
